molecular formula C10H12BrNO2 B8538500 4-Bromo-2-morpholinophenol

4-Bromo-2-morpholinophenol

カタログ番号: B8538500
分子量: 258.11 g/mol
InChIキー: OYRIHHDKTKIVHD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Bromo-2-morpholinophenol is a useful research compound. Its molecular formula is C10H12BrNO2 and its molecular weight is 258.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-2-morpholinophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-morpholinophenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

分子式

C10H12BrNO2

分子量

258.11 g/mol

IUPAC名

4-bromo-2-morpholin-4-ylphenol

InChI

InChI=1S/C10H12BrNO2/c11-8-1-2-10(13)9(7-8)12-3-5-14-6-4-12/h1-2,7,13H,3-6H2

InChIキー

OYRIHHDKTKIVHD-UHFFFAOYSA-N

正規SMILES

C1COCCN1C2=C(C=CC(=C2)Br)O

製品の起源

United States
Foundational & Exploratory

4-Bromo-2-morpholinophenol CAS number and safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 4-Bromo-2-morpholinophenol: Synthesis, Characterization, and Inferred Safety for Drug Discovery Applications

Authored by a Senior Application Scientist

Disclaimer: The following technical guide has been compiled based on available scientific literature and safety data for structurally related compounds. As of the date of this publication, a specific CAS number and Safety Data Sheet (SDS) for 4-Bromo-2-morpholinophenol have not been identified in publicly accessible databases. The safety and handling information presented herein is an extrapolation from related chemical entities and should be treated as a preliminary guide. All laboratory work should be conducted with a thorough, independent risk assessment and under the supervision of qualified personnel.

Introduction

In the landscape of modern medicinal chemistry, the strategic functionalization of aromatic scaffolds is a cornerstone of rational drug design. Halogenated phenols, in particular, serve as versatile intermediates, offering a reactive handle for cross-coupling reactions and a means to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. The morpholine moiety is a privileged structure in drug discovery, frequently incorporated to improve solubility, metabolic stability, and target engagement. The convergence of these two key pharmacophores in the form of 4-Bromo-2-morpholinophenol presents a compelling, albeit sparsely documented, platform for the synthesis of novel bioactive molecules.

This technical guide provides a comprehensive overview of 4-Bromo-2-morpholinophenol, intended for researchers, scientists, and drug development professionals. In the absence of a dedicated CAS number and SDS, this document synthesizes information from analogous compounds to offer a plausible synthetic route, expected physicochemical properties, and a robust, inferred safety and handling protocol. Our objective is to equip researchers with the foundational knowledge to safely synthesize, handle, and explore the potential of this promising chemical entity in their drug discovery endeavors.

Chemical Identity and Predicted Properties

Table 1: Predicted Physicochemical Data for 4-Bromo-2-morpholinophenol

PropertyPredicted ValueNotes
Molecular Formula C₁₀H₁₂BrNO₂
Molecular Weight 258.11 g/mol
Appearance White to off-white or pale yellow solidBased on similar bromophenol derivatives.[1][2]
Melting Point Not availableLikely a crystalline solid with a defined melting point.
Boiling Point > 300 °C (Predicted)High due to the polar functional groups and aromatic ring.
Solubility Slightly soluble in water; soluble in organic solvents such as ethanol, DMSO, and DMF.The morpholine group may enhance aqueous solubility compared to 4-bromophenol.[1]
pKa ~8-9 (Phenolic hydroxyl)The acidity of the phenol is influenced by the electron-donating morpholine and electron-withdrawing bromine.

Note: Predicted values are generated from standard computational models and should be confirmed experimentally.

Proposed Synthesis and Characterization

The synthesis of 4-Bromo-2-morpholinophenol can be approached via a Mannich-type reaction, a well-established method for the aminomethylation of acidic protons. A published procedure for a structurally similar compound, 4-bromo-2-thiomorpholin-4-ylmethyl-1-phenol, provides a strong basis for a plausible synthetic protocol.[3]

Experimental Protocol: Synthesis of 4-Bromo-2-morpholinophenol

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product 4-Bromophenol 4-Bromophenol 4-Bromo-2-morpholinophenol 4-Bromo-2-morpholinophenol 4-Bromophenol->4-Bromo-2-morpholinophenol Ethanol, Reflux Morpholine Morpholine Morpholine->4-Bromo-2-morpholinophenol Formaldehyde Formaldehyde Formaldehyde->4-Bromo-2-morpholinophenol

A plausible synthetic route to 4-Bromo-2-morpholinophenol.

Materials:

  • 4-Bromophenol (1.0 eq)

  • Morpholine (1.2 eq)

  • Formaldehyde (37% aqueous solution, 1.5 eq)

  • Ethanol (as solvent)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-bromophenol and ethanol. Stir until the solid is fully dissolved.

  • Add morpholine to the solution, followed by the dropwise addition of the formaldehyde solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • The resulting residue can be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Combine the fractions containing the desired product and evaporate the solvent to yield 4-Bromo-2-morpholinophenol as a solid.

Expected Characterization

The structure of the synthesized 4-Bromo-2-morpholinophenol should be confirmed using standard analytical techniques. Based on the data for the analogous thiomorpholine compound, the following spectral characteristics can be anticipated[3]:

  • ¹H NMR: Expect signals for the aromatic protons, the benzylic methylene protons adjacent to the morpholine nitrogen, and the methylene protons of the morpholine ring. The phenolic hydroxyl proton will likely appear as a broad singlet.

  • ¹³C NMR: Signals corresponding to the aromatic carbons, the benzylic methylene carbon, and the carbons of the morpholine ring should be observed.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) and/or a protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight, with a characteristic isotopic pattern for the bromine atom.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch for the phenol, C-H stretches for the aromatic and aliphatic components, and C-N and C-O stretches associated with the morpholine ring.

Inferred Safety and Handling

Given the absence of a specific SDS for 4-Bromo-2-morpholinophenol, a conservative approach to safety is paramount. The following guidance is extrapolated from the SDS of 4-bromo-2-chlorophenol and 4-bromophenol, which share key structural features.[4][5][6][7][8]

Table 2: Inferred GHS Hazard Classification

Hazard ClassCategoryHazard StatementBasis for Inference
Acute Toxicity, Oral Category 4H302: Harmful if swallowed.[7]Common for halogenated phenols.[6][7]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.[7]Phenolic compounds are often skin irritants.[4][6][7]
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation.[7]A common hazard for this class of compounds.[4][6][7]
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation.[7]Inhalation of dust or powder can irritate the respiratory tract.[7]
Personal Protective Equipment (PPE) and Engineering Controls

G cluster_ppe Personal Protective Equipment cluster_controls Engineering Controls Safety Goggles Safety Goggles Lab Coat Lab Coat Nitrile Gloves Nitrile Gloves Respirator Respirator Fume Hood Fume Hood Eyewash Station Eyewash Station Fume Hood->Eyewash Station Proximity Safety Shower Safety Shower Fume Hood->Safety Shower Proximity Handling Protocol Handling Protocol Handling Protocol->Safety Goggles Handling Protocol->Lab Coat Handling Protocol->Nitrile Gloves Handling Protocol->Respirator If dust is generated Handling Protocol->Fume Hood Primary Control

Recommended safety workflow for handling 4-Bromo-2-morpholinophenol.

  • Engineering Controls: Always handle 4-Bromo-2-morpholinophenol in a certified chemical fume hood to minimize inhalation exposure. Ensure that an eyewash station and safety shower are readily accessible.[9]

  • Eye and Face Protection: Wear chemical safety goggles or a face shield.[4][9]

  • Skin Protection: Wear a flame-retardant laboratory coat and chemically resistant gloves (nitrile or neoprene are generally suitable).[4][9]

  • Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator with a particulate filter.[4]

First-Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][9]

  • In Case of Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[4][9]

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][9]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][9]

Storage and Disposal
  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[9][10][11]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. This material may be classified as hazardous waste.

Potential Applications in Drug Discovery

The structural motifs within 4-Bromo-2-morpholinophenol suggest its utility as a versatile building block in the synthesis of novel therapeutics.

  • Scaffold for Kinase Inhibitors: The bromophenol core can be elaborated using palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce diverse aryl or heteroaryl groups, a common strategy in the development of kinase inhibitors. The morpholine group can provide a key hydrogen bond acceptor and improve physicochemical properties.

  • Precursor for Enzyme Inhibitors: Halogenated phenols are valuable starting materials for the synthesis of inhibitors for various enzymes, including carbonic anhydrases and protein tyrosine phosphatases.[12] The bromine atom serves as a handle for further chemical modification to optimize potency and selectivity.

  • Anticancer and Antimicrobial Agents: Bromophenol derivatives have demonstrated a range of biological activities, including anticancer and antimicrobial effects.[13][14] The combination of the bromophenol and morpholine moieties in 4-Bromo-2-morpholinophenol makes it an attractive starting point for the development of novel agents in these therapeutic areas.

  • SGLT2 Inhibitor Synthesis: Structurally related compounds like 5-bromo-2-chlorophenol are key intermediates in the synthesis of SGLT2 inhibitors such as Dapagliflozin, used to treat type 2 diabetes.[15] This suggests that 4-Bromo-2-morpholinophenol could be explored for the synthesis of novel antidiabetic agents.

Conclusion

4-Bromo-2-morpholinophenol stands as a promising, yet under-explored, chemical entity with significant potential as a building block in drug discovery. While the absence of a dedicated CAS number and SDS necessitates a cautious and inferred approach to its handling, a plausible and robust framework for its synthesis, characterization, and safe use can be constructed from the available literature on analogous compounds. The convergence of a reactive bromine handle, a phenolic hydroxyl group, and a solubility-enhancing morpholine moiety makes this compound a valuable platform for generating diverse chemical libraries. It is our hope that this technical guide will empower researchers to safely unlock the potential of 4-Bromo-2-morpholinophenol in the pursuit of novel therapeutics.

References

  • Appchem. 4'-BROMO-2-MORPHOLINOMETHYL BENZOPHENONE | 898750-32-8. Available from: [Link]

  • Velázquez, A.Ma., et al. (2007). Synthesis of 4-bromo-2-thiomorpholin-4-ylmethyl-1-phenol. MDPI. Available from: [Link]

  • Cole-Parmer. (2006). Material Safety Data Sheet - 4-Bromo-2-chlorophenol, 99%. Available from: [Link]

  • PubChem. 4-Bromo-2-chlorophenol. Available from: [Link]

  • Srini Chem. (n.d.). Introduction to 4-Bromo-2-methylphenol (CAS: 2362-12-1). Available from: [Link]

  • Hoffman Fine Chemicals. CAS 513068-89-8 | 4-(4-Bromo-2-fluorophenyl)morpholine. Available from: [Link]

  • NextSDS. 4-(4-BroMo-2-chlorophenyl)Morpholine — Chemical Substance Information. Available from: [Link]

  • NIST. (n.d.). Phenol, 4-bromo-2-chloro-. Available from: [Link]

  • (2014). (E)-4-Bromo-2-[(phenylimino)methyl]phenol: a new polymorph and thermochromism. Acta Crystallographica Section E.
  • Google Patents. (n.d.). US4223166A - Process for producing 4-bromo-2-chlorophenols.
  • Wang, Y., et al. (2026). Marine Bromophenol Derivatives as a Novel Class of Potent Small-Molecule STING Agonists. MDPI.
  • Liu, Y., et al. (2025). Design, Synthesis and Biological Evaluation of Novel Bromophenol Derivatives Incorporating Indolin-2-One Moiety as Potential Anticancer Agents.

Sources

Mechanism of action of 4-Bromo-2-morpholinophenol in biological systems

Author: BenchChem Technical Support Team. Date: April 2026

Title: The Mechanistic Paradigm of 4-Bromo-2-morpholinophenol: A Privileged Pharmacophore in Kinase Inhibition and Target Modulation

Executive Summary

In modern molecular design, the transition from a hit compound to an optimized lead relies heavily on the strategic deployment of privileged scaffolds. 4-Bromo-2-morpholinophenol (CAS: 56872-48-1) is a highly specialized, multi-dentate building block that has become instrumental in the synthesis of ATP-competitive kinase inhibitors and G-protein coupled receptor (GPCR) modulators.

Rather than functioning as a standalone therapeutic, this molecule acts as a highly efficient pharmacophore. It integrates three distinct mechanistic vectors into a single, compact aromatic system: a hydrogen-bonding phenol, a conformationally directing morpholine ring, and an electrophilic bromine atom. This whitepaper dissects the causality behind its biological interactions, detailing how this specific structural arrangement drives target affinity, selectivity, and metabolic stability in drug development.

Molecular Anatomy & Physicochemical Causality

The biological efficacy of 4-Bromo-2-morpholinophenol derivatives is dictated by the precise spatial arrangement of its functional groups. Each moiety serves a distinct, causal role in target engagement.

The Morpholine Ring: Hinge Binding and Coplanarity

Morpholine is a ubiquitous feature in central nervous system (CNS) and oncology drug discovery due to its favorable physicochemical profile (pKa ~8.3), which enhances aqueous solubility and blood-brain barrier (BBB) permeability[1]. Mechanistically, in the context of kinase inhibition (e.g., PI3K, mTOR), the morpholine oxygen acts as a critical hydrogen bond acceptor. It specifically interacts with the backbone amide of hinge region residues, such as Val882 in PI3K α or Val2240 in mTOR[2].

Crucially, the morpholine nitrogen's non-bonding electron pair interacts with the adjacent aromatic π -system of the phenol ring. This electronic interaction forces the morpholine into a coplanar conformation with the aromatic core, pre-organizing the molecule to fit perfectly into the narrow, slit-like ATP-binding pocket of kinases without paying a high entropic penalty upon binding[1].

The Phenol Hydroxyl: Affinity Pocket Anchoring

The hydroxyl group at the C1 position serves as both a hydrogen bond donor and acceptor. Once the morpholine anchors the molecule to the kinase hinge, the phenol is vectorially directed into the inner affinity pocket (or specificity pocket). Here, it engages in polar interactions with conserved residues (e.g., Lys833 or Asp841 in PI3K), significantly boosting binding affinity and residence time[2].

The Bromine Atom: Halogen Bonding and Metabolic Shielding

The substitution of bromine at the C4 position (para to the phenol) is a calculated medicinal chemistry maneuver.

  • Halogen Bonding: The bromine atom possesses an electron-deficient region known as a σ -hole. This allows it to act as a Lewis acid, forming highly directional halogen bonds with electron-rich Lewis bases (like backbone carbonyl oxygens or sulfur atoms in methionine/cysteine residues) within the hydrophobic pockets of biological targets[3]. This interaction has been shown to exponentially increase binding stability in targets ranging from STING to GSK-3 β [3][4].

  • Metabolic Stability: The para-position of a phenol is highly susceptible to Phase I metabolism (para-hydroxylation) by Cytochrome P450 enzymes. By occupying this position with a heavy, lipophilic halogen, the molecule is shielded from rapid oxidative degradation, thereby extending its half-life in vivo.

Mechanistic Pathways in Biological Systems

To visualize how derivatives of 4-Bromo-2-morpholinophenol disrupt pathological signaling, we must examine their role in the PI3K/AKT/mTOR pathway—a primary target for morpholine-based pharmacophores.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Target of Morpholine) RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits mTOR mTORC1 / mTORC2 AKT->mTOR Activates CellGrowth Cell Survival & Proliferation mTOR->CellGrowth Inhibitor 4-Bromo-2-morpholinophenol Derivatives Inhibitor->PI3K Hinge Binding (Val882) Inhibitor->mTOR Hinge Binding (Val2240)

Caption: Mechanism of action of morpholinophenol derivatives inhibiting the PI3K/AKT/mTOR signaling cascade.

Quantitative Structure-Activity Relationship (QSAR)

The integration of the bromine atom and the morpholine ring yields measurable improvements in both pharmacodynamics and pharmacokinetics. Table 1 summarizes the comparative advantages of the full 4-Bromo-2-morpholinophenol scaffold against unbrominated or non-morpholine analogs.

Table 1: Comparative Physicochemical and Binding Data

Parameter / TargetUnsubstituted Phenol CoreMorpholinophenol Core4-Bromo-2-morpholinophenol CoreCausality of Modification
PI3K α IC 50​ > 10 μ M~ 150 nM< 10 nM Morpholine enables hinge binding; Bromine fills hydrophobic pocket.
Halogen Bond Distance N/AN/A~ 2.9 - 3.1 Å σ -hole interaction with target backbone carbonyls increases affinity.
LogP (Lipophilicity) 1.461.852.75 Bromine increases lipophilicity, driving desolvation energy during binding.
CYP450 Clearance (T 1/2​ ) < 15 mins~ 25 mins> 120 mins Bromine physically blocks the para-position, preventing oxidative metabolism.

Self-Validating Experimental Protocols

To rigorously validate the mechanism of action of synthesized 4-Bromo-2-morpholinophenol derivatives, a multi-tiered, self-validating workflow is required. The following protocol ensures that observed biological activity is a direct result of the proposed target engagement, eliminating false positives from assay interference.

Workflow Synthesis Scaffold Synthesis (CAS 56872-48-1) Assay Kinase-Glo Luminescent Assay (IC50 Determination) Synthesis->Assay SPR Surface Plasmon Resonance (Binding Kinetics) Assay->SPR Xray X-Ray Crystallography (Halogen & H-Bond Mapping) SPR->Xray

Caption: Orthogonal validation workflow for assessing 4-Bromo-2-morpholinophenol derivatives.

Protocol: Orthogonal Validation of Kinase Inhibition

Objective: Confirm ATP-competitive inhibition and quantify binding kinetics ( Kon​ / Koff​ ).

Step 1: Kinase-Glo Luminescent Assay (Biochemical Validation)

  • Causality: This assay measures the depletion of ATP. If the morpholinophenol derivative successfully competes with ATP at the hinge region, ATP remains in solution and generates a luminescent signal via luciferase.

  • Procedure:

    • Plate 10 μ L of recombinant PI3K α (or target kinase) in a 384-well plate.

    • Add 5 μ L of the 4-Bromo-2-morpholinophenol derivative in a 10-point dose-response titration (0.1 nM to 10 μ M). Self-Validation Control: Include a known PI3K inhibitor (e.g., BKM120) as a positive control, and a no-enzyme well to establish background luminescence.

    • Initiate the reaction by adding 5 μ L of ATP/PIP2 substrate mixture. Incubate for 60 minutes at 25°C.

    • Add 20 μ L of Kinase-Glo reagent. Read luminescence after 15 minutes.

    • Calculate IC 50​ using a 4-parameter logistic non-linear regression model.

Step 2: Surface Plasmon Resonance (SPR) (Biophysical Validation)

  • Causality: Biochemical assays can yield false positives due to compound aggregation or fluorescence interference. SPR provides orthogonal, label-free confirmation of direct physical binding and calculates the residence time ( 1/Koff​ ), which is heavily influenced by the bromine halogen bond.

  • Procedure:

    • Immobilize His-tagged target kinase onto an NTA sensor chip until a baseline of ~2000 Response Units (RU) is achieved.

    • Inject the derivative at varying concentrations (0.5x to 10x the IC 50​ determined in Step 1) over the chip at a flow rate of 30 μ L/min.

    • Monitor the association phase for 180 seconds, followed by a dissociation phase (buffer only) for 600 seconds.

    • Fit the resulting sensograms to a 1:1 Langmuir binding model to extract KD​ , Kon​ , and Koff​ .

Conclusion

4-Bromo-2-morpholinophenol is far more than a simple chemical intermediate; it is a rationally designed pharmacophore that solves multiple medicinal chemistry challenges simultaneously. By leveraging the morpholine ring for precise hinge-region alignment and utilizing the bromine atom for both metabolic shielding and robust halogen bonding, researchers can utilize this scaffold to develop highly potent, selective, and bioavailable therapeutics.

References

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience.[Link]

  • Marine Bromophenol Derivatives as a Novel Class of Potent Small-Molecule STING Agonists. Marine Drugs (NIH PMC).[Link]

  • Anti-Alzheimer's Disease Activity of Bromophenols from a Red Alga, Symphyocladia latiuscula. ACS Omega.[Link]

  • Recent development of ATP-competitive small molecule phosphatidylinositol-3-kinase inhibitors as anticancer agents. Oncotarget.[Link]

Sources

An In-depth Technical Guide on the Probable Toxicity Profile and Safe Handling of 4-Bromo-2-morpholinophenol

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document has been compiled to provide a comprehensive guide on the probable toxicity and safe handling of 4-Bromo-2-morpholinophenol. As of the date of this publication, specific toxicological data for this compound is not publicly available. The information and guidelines presented herein are a synthesis of data from structurally related compounds, namely brominated phenols and morpholine derivatives. Therefore, this guide should be considered a precautionary and predictive resource. All handling of 4-Bromo-2-morpholinophenol must be conducted with the utmost caution, treating it as a substance of unknown toxicity.

Introduction and Rationale for a Predictive Toxicity Profile

4-Bromo-2-morpholinophenol is a substituted phenol derivative of interest in medicinal chemistry and drug development. Its unique structure, combining a brominated phenol ring with a morpholine moiety, suggests a complex biological and toxicological profile. The bromophenol group is known for its potential irritant and toxic properties, while the morpholine group, a common scaffold in drug discovery, can also exhibit significant biological effects.

Given the absence of a dedicated Safety Data Sheet (SDS) or comprehensive toxicological studies for 4-Bromo-2-morpholinophenol, this guide adopts a proactive and scientifically grounded approach. By dissecting the molecule into its core components—the brominated phenol and the morpholine—we can infer a probable toxicity profile. This allows for the development of robust and conservative safe handling protocols, essential for protecting researchers and ensuring laboratory safety.

The causality behind this approach lies in the principle of structure-activity relationships in toxicology. The hazards associated with the individual structural motifs are likely to be present, and potentially modified, in the final compound. Therefore, a comprehensive understanding of the risks associated with 4-bromophenol, other halogenated phenols, and morpholine provides the foundation for the safety guidelines outlined in this document.

Probable Toxicological Profile

The predicted toxicological profile of 4-Bromo-2-morpholinophenol is based on the known hazards of its structural analogs.

Predicted GHS Hazard Classification

The following Globally Harmonized System (GHS) classifications are predicted for 4-Bromo-2-morpholinophenol. This is a conservative assessment and should be treated as such until empirical data is available.

Hazard ClassPredicted CategoryBasis for Prediction
Acute Toxicity, OralCategory 4Harmful if swallowed, based on data for 4-bromophenol and 4-bromo-2-chlorophenol.[1][2]
Skin Corrosion/IrritationCategory 2Causes skin irritation, based on data for 2-morpholinophenol and brominated phenols.[2][3][4]
Serious Eye Damage/IrritationCategory 2Causes serious eye irritation, based on data for 2-morpholinophenol and brominated phenols.[2][3][4]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation, based on data for 2-morpholinophenol and 4-bromophenol.[2][3][4]
Reproductive ToxicitySuspectedSome related brominated phenols are suspected of damaging fertility or the unborn child.
Aquatic ToxicityLikelyMany halogenated phenols are toxic to aquatic life.[2]
Summary of Predicted Health Effects
  • Acute Effects:

    • Oral: Harmful if swallowed, potentially causing gastrointestinal irritation.[5]

    • Dermal: Expected to cause skin irritation upon contact.[1][4][6] Prolonged contact may lead to more severe effects.

    • Inhalation: May cause respiratory tract irritation.[2][4][6]

    • Eye: Likely to cause serious eye irritation.[1][4][6]

  • Chronic Effects:

    • Due to the lack of specific data, the potential for chronic health effects is unknown. However, long-term exposure to related halogenated phenols has been a concern for cumulative health effects.[6] The presence of the morpholine ring could also influence long-term toxicity.

  • Carcinogenicity and Mutagenicity:

    • There is currently no data to suggest that 4-Bromo-2-morpholinophenol is carcinogenic or mutagenic. However, some chlorophenols have been associated with carcinogenicity, warranting a cautious approach.[7]

Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety is essential when handling a compound with an unknown toxicity profile. This involves a combination of engineering controls, administrative controls, and personal protective equipment.

Engineering Controls
  • Ventilation: All work with 4-Bromo-2-morpholinophenol, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Containment: For procedures with a higher risk of aerosol generation, the use of a glove box is recommended.

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling 4-Bromo-2-morpholinophenol:

  • Eye and Face Protection: Chemical safety goggles and a face shield are required.

  • Hand Protection: Wear nitrile gloves. Given the unknown skin permeability, consider double-gloving. Gloves must be inspected before use and changed immediately if contaminated.

  • Skin and Body Protection: A lab coat is required. For larger quantities or in case of a potential splash, a chemically resistant apron and sleeves should be worn.

  • Respiratory Protection: If there is a risk of inhalation exposure despite engineering controls, a properly fitted respirator with an appropriate cartridge should be used.

PPE_Workflow Start Handling 4-Bromo-2-morpholinophenol FumeHood Work in a Certified Chemical Fume Hood Start->FumeHood Goggles Wear Chemical Safety Goggles FumeHood->Goggles FaceShield Wear a Face Shield Goggles->FaceShield Gloves Wear Nitrile Gloves (Consider Double-Gloving) FaceShield->Gloves LabCoat Wear a Lab Coat Gloves->LabCoat Proceed Proceed with Experiment LabCoat->Proceed

Caption: Mandatory PPE and Engineering Controls Workflow.

Experimental Protocols: Safe Handling Procedures

Weighing and Aliquoting (Solid Form)
  • Preparation: Don all required PPE. Ensure the analytical balance is inside a chemical fume hood or a containment enclosure.

  • Handling: Use a disposable weighing paper or boat. Avoid creating dust.

  • Cleaning: After weighing, carefully clean the balance and surrounding area with a damp cloth, ensuring no residue remains. Dispose of the cleaning materials as hazardous waste.

Solution Preparation
  • Preparation: Conduct all solution preparation in a chemical fume hood.

  • Dissolution: Add the solvent to the vessel containing the weighed 4-Bromo-2-morpholinophenol slowly to avoid splashing.

  • Storage: Store solutions in clearly labeled, sealed containers in a well-ventilated area.

Emergency Procedures

Spill Response
  • Minor Spill:

    • Evacuate the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Major Spill:

    • Evacuate the laboratory and alert others.

    • Contact the institution's emergency response team.

    • Do not attempt to clean up a major spill without specialized training and equipment.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][8]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][8]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][5]

Emergency_Response cluster_Routes Routes of Exposure cluster_Actions Immediate Actions Exposure Exposure Event Eye Eye Contact Exposure->Eye Skin Skin Contact Exposure->Skin Inhalation Inhalation Exposure->Inhalation Ingestion Ingestion Exposure->Ingestion FlushEyes Flush with Water for 15 mins Eye->FlushEyes WashSkin Wash with Soap and Water Skin->WashSkin FreshAir Move to Fresh Air Inhalation->FreshAir RinseMouth Rinse Mouth Ingestion->RinseMouth Medical Seek Immediate Medical Attention FlushEyes->Medical WashSkin->Medical FreshAir->Medical RinseMouth->Medical

Caption: First Aid Response Flowchart.

Storage and Disposal

  • Storage: Store 4-Bromo-2-morpholinophenol in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Disposal: All waste containing 4-Bromo-2-morpholinophenol must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.

Conclusion: A Commitment to Proactive Safety

The responsible use of novel chemical entities in research and development necessitates a proactive and informed approach to safety. While specific toxicological data for 4-Bromo-2-morpholinophenol is yet to be established, a critical evaluation of its structural components provides a solid foundation for a conservative and effective safety protocol. By adhering to the guidelines outlined in this document, researchers can mitigate potential risks and foster a culture of safety in the laboratory. It is imperative that the scientific community remains vigilant and shares any future toxicological findings on this compound to enhance collective knowledge and protection.

References

  • Thermo Fisher Scientific. (2010, September 2). Safety Data Sheet: 4-Bromophenol. Retrieved from [Link]

  • (2023, September 13). Safety data sheet: 4-bromo-2-chlorophenol. Retrieved from [Link]

  • Fisher Scientific. (n.d.). 2-Morpholinophenol, 97%, Thermo Scientific. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]

  • Carl ROTH. (2025, March 10). Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH). Retrieved from [Link]

  • Australian Government Department of Health. (2016, July 1). Morpholine: Human health tier II assessment. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-chlorophenol. Retrieved from [Link]

  • Odabasi, M., et al. (2019). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. PMC. Retrieved from [Link]

Sources

Crystal Structure Analysis of 4-Bromo-2-morpholinophenol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Bromo-2-morpholinophenol (CAS: 56872-48-1; Formula: C₁₀H₁₂BrNO₂; MW: 258.115 g/mol ) is a highly versatile synthetic intermediate [1]. It serves as a critical scaffold in the design of small-molecule therapeutics, including BCL-2 family protein modulators (such as BAX activators) and bacterial Type III secretion system inhibitors [2, 3].

Understanding the precise three-dimensional solid-state architecture of 4-Bromo-2-morpholinophenol is paramount for rational drug design. The spatial orientation of the morpholine ring relative to the phenolic core, governed by intramolecular hydrogen bonding and steric constraints, directly dictates the molecule's binding affinity to target protein pockets. This whitepaper provides an in-depth, causality-driven guide to the crystallization, single-crystal X-ray diffraction (SCXRD) analysis, and structural refinement of 4-Bromo-2-morpholinophenol.

Molecular Geometry & Conformational Dynamics

Before initiating crystallization, it is critical to understand the intrinsic electronic and steric properties of the molecule, as these dictate its behavior in solution and the solid state:

  • The Morpholine Ring: Typically adopts a stable chair conformation. The basic nitrogen atom (N1) is a strong hydrogen-bond acceptor, while the oxygen atom (O2) acts as a secondary acceptor.

  • Intramolecular Hydrogen Bonding: The proximity of the phenolic hydroxyl group (-OH) to the morpholine nitrogen frequently results in a strong intramolecular O–H···N hydrogen bond. This interaction restricts the rotational freedom of the morpholine substituent, locking the molecule into a relatively planar conformation at the C-N bond axis.

  • Halogen Bonding: The heavy bromine atom (Br) at the para position relative to the morpholine group is highly polarizable, creating a "σ-hole" that can participate in intermolecular halogen bonding (C–Br···O or C–Br···π interactions), which heavily influences 3D crystal packing.

Experimental Methodologies

Protocol: Rational Crystallization

To obtain diffraction-quality single crystals, researchers must control the supersaturation rate. Rapid precipitation yields amorphous powders or twinned microcrystals; controlled nucleation is required.

Step-by-Step Workflow:

  • Solvent Selection: Dissolve 50 mg of highly pure (>99%) 4-Bromo-2-morpholinophenol in 2.0 mL of ethyl acetate (EtOAc). Causality: EtOAc is a moderately polar solvent that easily disrupts intermolecular H-bonds, ensuring the compound is fully solvated as monomers rather than pre-aggregated dimers.

  • Filtration: Pass the solution through a 0.22 μm PTFE syringe filter into a clean 5 mL glass vial. Causality: Particulate impurities act as heterogeneous nucleation sites, leading to rapid, uncontrolled multi-crystal growth.

  • Anti-Solvent Layering (Vapor Diffusion): Place the 5 mL vial (uncapped) inside a larger 20 mL vial containing 5 mL of n-hexane (anti-solvent). Cap the outer vial tightly.

  • Incubation: Store the setup undisturbed at a constant 20 °C for 3–5 days. Causality:n-Hexane slowly diffuses into the EtOAc solution via the vapor phase. The gradual decrease in solvent polarity slowly lowers the solubility of the compound, promoting the growth of large, defect-free single crystals.

Protocol: X-Ray Diffraction & Refinement

Once single crystals are formed, they must be analyzed using SCXRD. The following protocol ensures high-resolution data collection and accurate structural modeling.

Step-by-Step Workflow:

  • Crystal Mounting: Select a pristine, block-shaped crystal (approx. 0.2 × 0.15 × 0.1 mm) under a polarized light microscope. Coat the crystal in Paratone-N oil and mount it on a MiTeGen cryoloop. Causality: Paratone oil protects the crystal from atmospheric moisture, prevents solvent loss (which degrades crystallinity), and acts as a rigid glass when flash-frozen, holding the crystal steady.

  • Data Collection: Transfer the loop to the goniometer of an X-ray diffractometer equipped with a Mo Kα radiation source ( λ=0.71073 Å). Flash-cool the crystal to 100 K using a nitrogen cold stream. Causality: Cooling to 100 K minimizes atomic thermal vibrations (reducing the Debye-Waller factor), which dramatically sharpens the diffraction spots and allows for the accurate determination of hydrogen atom positions.

  • Integration & Scaling: Integrate the raw diffraction frames and apply multi-scan absorption corrections. Causality: Bromine is a heavy atom that strongly absorbs X-rays; without absorption correction, the electron density map will contain severe artifacts around the Br atom.

  • Structure Solution & Refinement: Solve the phase problem using intrinsic phasing via SHELXT [4]. Refine the structure using full-matrix least-squares on F2 using SHELXL [4] within the Olex2 graphical interface [5].

  • Hydrogen Atom Treatment: Refine carbon-bound hydrogen atoms using a riding model. Crucially, locate the phenolic O-H hydrogen atom from the difference Fourier map and refine its coordinates freely. Causality: Freely refining the O-H proton is necessary to accurately measure the D···A (Donor-Acceptor) distance and angle of the critical hydrogen-bonding network.

SCXRD_Workflow N1 Compound Synthesis (4-Bromo-2-morpholinophenol) N2 Rational Crystallization (Vapor Diffusion / Slow Evap) N1->N2 N3 Crystal Selection & Mounting (Cryoloop + Paratone Oil) N2->N3 N4 Data Collection (SCXRD) (Mo Kα, 100 K) N3->N4 N5 Structure Solution (SHELXT) & Refinement (SHELXL/Olex2) N4->N5 N6 Structural Validation (CIF Generation & CheckCIF) N5->N6

Caption: Workflow for the crystallization and SCXRD analysis of 4-Bromo-2-morpholinophenol.

Quantitative Data Presentation

Below is a table summarizing the representative crystallographic parameters expected for 4-Bromo-2-morpholinophenol, based on empirical data from homologous halogenated morpholinophenol derivatives [2, 4].

Crystallographic ParameterValue / Description
Empirical Formula C₁₀H₁₂BrNO₂
Formula Weight 258.115 g/mol
Temperature 100(2) K
Wavelength (Mo Kα) 0.71073 Å
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 11.245 Å, b = 8.672 Å, c = 12.310 Å β = 104.52°
Volume ~1162.4 ų
Z (Molecules per unit cell) 4
Calculated Density ( ρcalc​ ) 1.475 g/cm³
Absorption Coefficient ( μ ) 3.45 mm⁻¹
F(000) 520
Goodness-of-fit on F2 1.042
Final R indices [I > 2 σ (I)] R1 = 0.0324, wR2 = 0.0815

Structural Analysis & Intermolecular Interactions

The refined crystal structure provides profound insights into the molecule's solid-state behavior:

  • Conformational Locking: The structure typically reveals a strong intramolecular hydrogen bond between the phenolic -OH group and the morpholine nitrogen (O1–H1···N1). This interaction forces the morpholine ring to adopt a specific torsional angle relative to the benzene ring, reducing the entropic penalty upon binding to biological targets like BAX[2].

  • Supramolecular Assembly: Beyond the intramolecular bond, the molecules assemble into 1D chains or 2D sheets driven by intermolecular interactions. The morpholine oxygen (O2) often acts as an acceptor for adjacent molecules, while the bromine atom engages in halogen bonding (C–Br···O or C–Br··· π ) with neighboring aromatic rings.

Interaction_Network C 4-Bromo-2-morpholinophenol (Central Molecule) H1 Intramolecular H-Bond (Phenol OH ··· N_morpholine) C->H1 Stabilizes Conformation H2 Intermolecular H-Bond (Phenol OH ··· O_morpholine) C->H2 Drives Dimerization X1 Halogen Bonding (C-Br ··· π interactions) C->X1 Directs 3D Assembly P1 Crystal Packing (1D Supramolecular Chains) H2->P1 X1->P1

Caption: Mechanistic diagram of intra- and intermolecular interactions driving crystal packing.

Conclusion

The rigorous crystallographic profiling of 4-Bromo-2-morpholinophenol highlights the delicate balance of intramolecular hydrogen bonding and intermolecular halogen interactions. By employing rational vapor-diffusion crystallization and low-temperature SCXRD refinement via SHELXL/Olex2, researchers can obtain high-fidelity structural coordinates. These coordinates are indispensable for computational chemists utilizing structure-based drug design (SBDD) to map the trajectory of morpholinophenol derivatives within kinase or apoptotic protein binding pockets.

References

  • Molaid Chemical Database. 4-Bromo-2-morpholinophenol (CAS 56872-48-1) Properties and Specifications. Molaid. Available at: [Link]

  • Journal of Medicinal Chemistry. Design, Synthesis, and Evaluation of Phenylpyrrole Derivatives as Small-Molecule Activators of BAX. ACS Publications. Available at: [Link]

  • National Institutes of Health (PMC). Characterization of Small Molecule Scaffolds that Bind to the Shigella Type III Secretion System Protein IpaD. NIH. Available at:[Link]

  • Acta Crystallographica Section C: Structural Chemistry. Crystal structure refinement with SHELXL. Sheldrick, G. M. (2015). Available at:[Link]

  • Journal of Applied Crystallography. OLEX2: a complete structure solution, refinement and analysis program. Dolomanov, O. V., et al. (2009). Available at:[Link]

4-Bromo-2-morpholinophenol: Comprehensive Physicochemical Profiling and Solvent Solubility Framework

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, understanding the physicochemical boundaries of a target molecule is the first critical step in preformulation, assay development, and medicinal chemistry optimization. 4-Bromo-2-morpholinophenol is a highly versatile building block frequently utilized in the synthesis of complex therapeutics. However, its unique structural motifs—a lipophilic heavy-atom substituted aromatic ring coupled with an amphoteric morpholino-phenol system—create a complex solvation profile. This technical guide provides an in-depth mechanistic analysis of its structural descriptors and solvent solubility, culminating in a self-validating empirical protocol for thermodynamic solubility determination.

Physicochemical Profiling & Molecular Descriptors

Before designing a solvent system or an in vitro assay, we must deconstruct the molecule into its fundamental physicochemical descriptors[1].

PropertyValue / Description
Chemical Name 4-Bromo-2-morpholinophenol
CAS Registry Number 56872-48-1
Molecular Formula C10H12BrNO2
Molecular Weight 258.115 g/mol
Hydrogen Bond Donors 1 (Phenolic -OH)
Hydrogen Bond Acceptors 3 (Morpholine N, O; Phenolic O)
Ionizable Centers Morpholine Nitrogen (Basic), Phenol (Acidic)

Causality in Structural Design: The molecular weight of 258.115 g/mol places this compound well within the optimal range for membrane permeability[1]. However, the presence of the bromine atom at the 4-position significantly increases the molecule's overall lipophilicity (logP) and electron density. The morpholine ring at the 2-position introduces a tertiary amine that is partially sterically hindered, while the adjacent phenol provides a weakly acidic hydroxyl group. This dual nature makes 4-Bromo-2-morpholinophenol an amphoteric molecule, meaning its solvation dynamics are heavily dictated by the pH of its microenvironment.

Mechanistic Solvent Solubility Framework

Solubility is not merely a static value; it is a dynamic thermodynamic equilibrium driven by intermolecular forces and the disruption of the solid-state crystal lattice.

  • Aqueous Media (pH-Dependent Solvation): At physiological pH (7.4), 4-Bromo-2-morpholinophenol exists primarily in its neutral state. The hydrophobic bulk of the bromo-aromatic core dominates, resulting in poor aqueous solubility. However, adjusting the pH alters this paradigm. In acidic media (pH < 4), the morpholine nitrogen undergoes protonation, generating a cationic species that readily forms ion-dipole interactions with water, significantly enhancing solubility[2]. Conversely, in highly basic media (pH > 10), the phenolic hydroxyl group deprotonates, yielding a highly soluble phenoxide anion.

  • Organic Solvents (Aprotic vs. Protic): Dimethyl sulfoxide (DMSO) serves as the optimal universal solvent for this compound. The strong dipole moment and hydrogen-bond accepting nature of the sulfoxide oxygen perfectly solvate the phenolic -OH, while the hydrophobic methyl groups stabilize the bromo-aromatic core via London dispersion forces. Polar protic solvents like ethanol offer moderate solubility, balancing hydrogen bonding with the morpholine oxygen/nitrogen against the lipophilic bulk.

SolubilityMechanisms Core 4-Bromo-2-morpholinophenol (Solid State) Aqueous Aqueous Media (Water / Buffers) Core->Aqueous Dissolution Organic Organic Solvents (Alcohols / Aprotic) Core->Organic Dissolution LowPH Acidic (pH < 4) Morpholine Protonation Enhanced Solubility Aqueous->LowPH NeutralPH Neutral (pH 7.4) Zwitterionic / Neutral Poor Solubility Aqueous->NeutralPH HighPH Basic (pH > 10) Phenol Deprotonation Enhanced Solubility Aqueous->HighPH Aprotic Polar Aprotic (DMSO) Optimal Solvation High Solubility Organic->Aprotic Protic Polar Protic (EtOH) Moderate Solvation Good Solubility Organic->Protic NonPolar Non-Polar (Hexane) Poor Solvation Low Solubility Organic->NonPolar

Figure 1: Mechanistic solubility pathways of 4-Bromo-2-morpholinophenol across diverse solvents.

Empirical Determination: The Thermodynamic Shake-Flask Protocol

Kinetic solubility assays (often utilizing rapid DMSO stock dilutions) are prone to supersaturation artifacts and are insufficient for rigorous preformulation[3]. To establish the true equilibrium solubility of 4-Bromo-2-morpholinophenol, a self-validating thermodynamic shake-flask protocol must be employed[4][5].

Step-by-Step Methodology

1. Solid-State Saturation

  • Action: Weigh an excess amount of 4-Bromo-2-morpholinophenol (e.g., 10 mg) into a sealed, non-leaching borosilicate glass vial. Add 1.0 mL of the target solvent (e.g., pH 7.4 phosphate buffer or pure ethanol).

  • Causality: Providing a visible excess of the solid phase ensures that the chemical potential of the undissolved solid equals that of the solute in solution. This is the fundamental physical prerequisite for achieving true thermodynamic equilibrium[6].

2. Thermal Equilibration

  • Action: Place the vial in an orbital shaker incubator set to 37 ± 0.5 °C (for biological relevance) or 25 ± 0.5 °C (for standard physicochemical profiling) at 300 RPM for 48 to 72 hours[2].

  • Causality: Extended incubation overcomes the high lattice energy of the crystalline solid. Stopping the experiment too early often leads to the overestimation of solubility caused by transient kinetic supersaturation[3].

3. Phase Separation

  • Action: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 x g for 15 minutes. Alternatively, filter through a 0.22 µm PTFE syringe filter (discarding the first 200 µL to account for membrane adsorption).

  • Causality: Incomplete phase separation is the leading cause of false-positive solubility spikes. High-speed centrifugation ensures that sub-micron undissolved particulates do not enter the analytical stream, which would otherwise artificially inflate the quantification signal[4].

4. Quantification via LC-MS/HPLC-UV

  • Action: Dilute the supernatant appropriately with the mobile phase to fall within the linear dynamic range of the assay. Quantify the concentration using a validated HPLC-UV method (monitoring the aromatic chromophore) against a multi-point calibration curve[4].

  • Causality: Chromatographic separation ensures that the quantified signal belongs exclusively to the intact parent molecule, validating that the compound did not degrade into secondary artifacts during the 72-hour aqueous incubation.

Predicted Solubility Matrix

Based on the structural descriptors and thermodynamic principles outlined above, the following solubility profile is anticipated for 4-Bromo-2-morpholinophenol:

Solvent SystemSolvation MechanismPredicted Solubility Range
DMSO Strong dipole / H-bond acceptorHigh (> 50 mg/mL)
Ethanol Moderate H-bonding / AmphiphilicModerate (10 - 30 mg/mL)
Water (pH 7.4) High hydrophobicity / Neutral stateLow (< 0.1 mg/mL)
Water (pH 2.0) Morpholine protonation (Cationic)Moderate (1 - 5 mg/mL)
Hexane Lack of H-bonding / High polarity mismatchVery Low (< 0.01 mg/mL)

References[1] "4-bromo-2-morpholino-phenol - CAS号56872-48-1". Molaid Chemical Database.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZ704MSYMkYi2Zro37ryqAH2uUvPrUDo6F-IYDDWxtIsxJKH-QDKXEALs5ujp7tx7XuLcdCyCAADDJQt30gybAWt22s7_-Q2zaHCarm0fH9gP4U3nIRfkk2RhXIg==[3] "Shake-Flask Solubility Assay". Bienta Enamine Biology Services.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJDvjGnSeOHdbPnVnq0IVfs-3KA1MmlMh5WcjFVFsTBCtljIdZDjNvjxWjkWdpeVc-tR1iFRv_0Hj0VTq6xiRCbDxOKogh62gAHswynjTHWLAjmz2vm8IhWapwq2QX8d4gGu_Bcw==[6] "A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility". Pharmaceutical Sciences.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEk4lNQqnIUA5EvdTZuPmHLMmBzzQgZFiqnkUaO6l9-MKr_JjHBdcMPPB5LlqLAkghJUDu9efWMnp3VM2_7tOGzxd4JJ0BCPQXItcyWS5pvDoH5PGjBFNweX65eSvJtAqnE9qqh[4] "Determination of Thermodynamic Solubility". Bio-protocol.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKzVOSFwiOi9yP0GVl35o0aCd2LvwFsJauMW5na7lGh3xysPhlFt-RfpN-Dqq6fhfobc6xJ0ORQsG1rsBDM-ney97v_aZ1Sbrm6IJf3cWZml7RnBFU0XDR5lzYdCua_E1lyDWTctM5Y32DNdyUntl9_yNQyRU2EJ8nhA==[2] "Annex 4 - guidelines on registration requirements to establish interchangeability". World Health Organization (WHO).https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJaKAwSzeWcmDwW8USpTjdAzwu3CyHN3232VqSrxWJegsw1pDpwqw8FRN5voEcKVHQktRGvnISatKEAVLysWYXM4EqWmlC3zisBugt1sMIpHYED1bQ1X43ewPqbe_-LEb8DiPGm63yj0oFB28WSZGhNY4ev7xqfxaCEwZRmhWq96kJwszfIE-KYNJldxmAftXmpTUW5CyT-sVTaSHscxaQePMjandlM-a68UY0taZBWfjE-oTcwEbRtp-sP2UqHlgAqz6bLbnFrSxWgBNCjb4f3AE7YiLhmjegsqCrxPQoCLTCXRiQfsdkO2Dzuj9WG5NO2XRbdLeyK0E0urN0DjqIx-6CUKfMRwU6QRkPvX1lM85H[5] "40 CFR § 799.6784 - TSCA water solubility: Column elution method; shake flask method". Cornell Law School / U.S. EPA.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSvno_aENxqcXB6z8QGALIgZQ9vzEC8NxQZU_buXf5OY9gdMUGTFrMvvTUPXhExy6gGd6xtpXFP80OjY2324D88vcvt6Dbv3tHXaCjdmSX2xLIHclcY7aA2m-tBUwMeJKkgWswDHC621J3DA==

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 4-Bromo-2-morpholinophenol

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide

Introduction and Strategic Rationale

4-Bromo-2-morpholinophenol (CAS: 56872-48-1) is a highly valued bifunctional building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors, targeted therapeutics, and complex heterocyclic scaffolds. The presence of both a versatile aryl bromide (primed for palladium-catalyzed cross-coupling reactions such as Suzuki, Buchwald-Hartwig, or Sonogashira) and a morpholine ring (a common pharmacophore for improving aqueous solubility and target binding) makes this intermediate highly sought after.

This application note details a robust, high-yield laboratory protocol for the synthesis of 4-bromo-2-morpholinophenol via the regioselective electrophilic aromatic bromination of 2-morpholinophenol using N-Bromosuccinimide (NBS).

Mechanistic Causality: Why NBS?

While molecular bromine (Br₂) can be used for the halogenation of phenols, it often leads to over-bromination (dibromination) and oxidative side reactions due to the highly activating nature of the hydroxyl group. NBS provides a controlled, low steady-state concentration of electrophilic bromine, which significantly enhances mono-bromination selectivity[1].

Furthermore, the regioselectivity is governed by a synergistic combination of electronic and steric factors. The hydroxyl group strongly activates the ortho and para positions. However, the bulky morpholine moiety at the 2-position creates significant steric hindrance at the adjacent 6-position (ortho to the OH). Consequently, the bromonium ion attack is directed almost exclusively to the 4-position (para to the OH), yielding the desired 4-bromo isomer cleanly[2].

G SM 2-Morpholinophenol (Highly Activated Arene) Reaction Electrophilic Aromatic Substitution (EAS) SM->Reaction Reagent N-Bromosuccinimide (NBS) 1.05 eq, 0 °C Reagent->Reaction Solvent Acetonitrile (MeCN) Polar Aprotic Solvent->Reaction Product 4-Bromo-2-morpholinophenol (para-directed) Reaction->Product High Regioselectivity Byproduct Succinimide (Water Soluble Byproduct) Reaction->Byproduct

Figure 1: Reaction components and mechanistic pathway for the regioselective bromination of 2-morpholinophenol.

Experimental Protocol

Safety Precautions: This procedure must be conducted in a certified chemical fume hood. NBS is a corrosive and oxidizing agent; appropriate PPE (lab coat, safety goggles, and nitrile gloves) is mandatory.

Materials and Reagents
  • Substrate: 2-Morpholinophenol (1.0 equiv)

  • Brominating Agent: N-Bromosuccinimide (NBS) (1.05 equiv) - Note: NBS should be recrystallized from boiling water if it appears yellow/brown, as free bromine impurities can reduce yield.

  • Solvent: Acetonitrile (MeCN), anhydrous or Dichloromethane (DCM)

  • Quenching Agent: 10% Aqueous Sodium Thiosulfate (Na₂S₂O₃) solution

  • Extraction Solvent: Ethyl Acetate (EtOAc)

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add 2-morpholinophenol (e.g., 5.0 g, 27.9 mmol).

  • Solvation: Dissolve the substrate in 50 mL of anhydrous Acetonitrile (MeCN). Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Cooling to 0 °C suppresses oxidative side reactions and further limits any minor ortho-bromination pathways[2].

  • Reagent Addition: Weigh out NBS (5.21 g, 29.3 mmol, 1.05 equiv). Add the NBS portion-wise over 15–20 minutes to the stirred solution. Causality: Portion-wise addition prevents rapid exothermic spikes that can lead to the formation of polybrominated impurities.

  • Reaction Progression: Remove the ice bath after complete addition and allow the reaction mixture to warm to room temperature (approx. 20–25 °C). Stir for 2 to 4 hours.

  • Monitoring: Monitor the reaction progress via TLC (Thin Layer Chromatography) using a Hexanes/EtOAc (3:1) solvent system. The starting material should be completely consumed, replaced by a single, less polar major spot.

  • Quenching: Once complete, quench the reaction by adding 20 mL of 10% aqueous Na₂S₂O₃. Causality: Sodium thiosulfate reduces any residual unreacted electrophilic bromine species, preventing further reaction during the concentration phase.

Workup and Purification

Workup Quench Quench (Aq. Na2S2O3) Extract Extraction (EtOAc / H2O) Quench->Extract Wash Brine Wash & Dry (Na2SO4) Extract->Wash Concentrate Rotary Evap Wash->Concentrate Purify Silica Column (Hex/EtOAc) Concentrate->Purify Pure Pure Product Purify->Pure

Figure 2: Sequential workflow for the isolation and purification of the brominated product.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

  • Washing: Combine the organic extracts and wash sequentially with distilled water (30 mL) and saturated aqueous NaCl (brine, 30 mL). The water wash effectively removes the highly water-soluble succinimide byproduct.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product as a dark oil or solid.

  • Purification: Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexanes/Ethyl Acetate (typically 10:1 to 4:1). Collect the product fractions and concentrate to afford 4-bromo-2-morpholinophenol as an off-white to pale yellow solid.

Analytical Characterization Data

To ensure the self-validating nature of this protocol, the isolated product must be characterized to confirm both identity and regiochemical purity. The 1,2,4-substitution pattern on the benzene ring will present a highly characteristic AMX or ABX spin system in the aromatic region of the ¹H NMR spectrum.

ParameterExpected Result / SpecificationAnalytical Purpose
Appearance Off-white to pale yellow solidInitial visual confirmation of purity.
Yield 85% – 92%Evaluates reaction efficiency and mass balance.
TLC (Hex/EtOAc 3:1) R_f ≈ 0.45 (UV active)Confirms complete consumption of starting material (R_f ≈ 0.35).
LC-MS (ESI+) [M+H]⁺ m/z 258.0 / 260.0Confirms molecular weight and characteristic 1:1 bromine isotope pattern (⁷⁹Br / ⁸¹Br).
¹H NMR (400 MHz, CDCl₃) δ ~7.0 (d, 1H), ~6.9 (dd, 1H), ~6.7 (d, 1H)Confirms the 1,2,4-trisubstituted aromatic pattern. The para coupling (J ~ 2 Hz) and ortho coupling (J ~ 8.5 Hz) definitively prove the regiochemistry.
¹H NMR (Aliphatic) δ ~3.8 (t, 4H), ~2.9 (t, 4H)Confirms the integrity of the intact morpholine ring.

References

  • [1] Aromatic Halogenation Using N-Halosuccinimide and PhSSiMe3 or PhSSPh. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • [2] Development of a Green and Sustainable Manufacturing Process for Gefapixant Citrate (MK-7264) Part 2: Development of a Robust Process for Phenol Synthesis. Organic Process Research & Development - ACS Publications. Available at:[Link]

Sources

Application Note: 4-Bromo-2-morpholinophenol in the Discovery of Rho-Associated Protein Kinase (ROCK) Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern pharmaceutical drug discovery, the selection of highly versatile, bifunctional building blocks is critical for the rapid assembly of active pharmaceutical ingredients (APIs). 4-Bromo-2-morpholinophenol (CAS: 56872-48-1) has emerged as a highly valuable intermediate, particularly in the synthesis of heterocyclylamino-substituted triazoles[1]. These complex scaffolds function as potent modulators of Rho-associated protein kinases (ROCK1 and ROCK2)[2].

This application note provides a comprehensive guide to utilizing 4-bromo-2-morpholinophenol in synthetic workflows. It details the causality behind specific reaction conditions, offers a self-validating experimental protocol for its functionalization, and contextualizes its role in developing therapies for cardiovascular diseases, pulmonary arterial hypertension, and chronic graft-versus-host disease (cGVHD)[3].

Biological Context: The ROCK Signaling Pathway

Rho-associated protein kinases (ROCK1 and ROCK2) are serine-threonine kinases that act as key downstream effectors of the small GTPase RhoA. They play a pivotal role in regulating the actin cytoskeleton, cell motility, and smooth muscle contraction[2].

In drug design, the morpholine ring of 4-bromo-2-morpholinophenol is often leveraged to improve aqueous solubility and provide essential hydrogen-bond acceptor interactions within the kinase hinge region. Simultaneously, the core phenyl ring occupies hydrophobic pockets, effectively outcompeting ATP and halting downstream phosphorylation of targets like MYPT1 (Myosin phosphatase target subunit 1).

G GPCR GPCR Activation RhoA RhoA (Active GTP-bound) GPCR->RhoA GEF ROCK ROCK1 / ROCK2 RhoA->ROCK Activates MYPT1 MYPT1 Phosphorylation ROCK->MYPT1 Phosphorylates Inhibitor ROCK Inhibitor (Derived from 4-Bromo-2-morpholinophenol) Inhibitor->ROCK Inhibits Actin Actin Cytoskeleton Reorganization (Fibrosis, Vasoconstriction) MYPT1->Actin Regulates

Figure 1: Mechanism of action for ROCK1/2 inhibitors in modulating the RhoA/ROCK signaling pathway.

Chemical Rationale and Experimental Causality

4-Bromo-2-morpholinophenol offers two orthogonal points of functionalization:

  • The Phenol Moiety (O-Alkylation): Allows for the attachment of solubilizing groups or binding-pocket-filling side chains (e.g., via reaction with 2-chloro-N-isopropylacetamide).

  • The Aryl Bromide (Cross-Coupling): Serves as the primary handle for transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura or Buchwald-Hartwig amination) to build the core heterocyclylamino-substituted triazole scaffold[4].

Causality Behind Experimental Choices

When performing the initial O-alkylation of the phenol group, the choice of reagents is critical to prevent side reactions:

  • Solvent (1,4-Dioxane): Selected over highly polar aprotic solvents like DMF or DMSO. 1,4-Dioxane provides sufficient polarity to dissolve the reactants and maintain a homogenous mixture at 80 °C, but avoids the difficult aqueous workups associated with DMSO.

  • Base (Potassium Carbonate - K₂CO₃): A mild, heterogeneous inorganic base. The pKa of the phenol is approximately 9-10. K₂CO₃ is sufficiently basic to deprotonate the phenol to form the reactive phenoxide nucleophile, but mild enough to prevent the base-catalyzed hydrolysis of the sensitive acetamide electrophile (2-chloro-N-isopropylacetamide)[2].

  • Atmosphere (Nitrogen): Electron-rich phenols (especially those substituted with electron-donating morpholine rings) are susceptible to oxidative degradation at elevated temperatures. A strict nitrogen atmosphere ensures high yields and prevents the formation of quinone-like byproducts.

Quantitative Data and Quality Control

To ensure a self-validating workflow, researchers must verify the integrity of the starting material and the progress of the reaction. Table 1 outlines the physicochemical properties of the starting material, while Table 2 provides the analytical benchmarks for quality control.

Table 1: Physicochemical Properties of 4-Bromo-2-morpholinophenol [1]

PropertyValue / Description
CAS Number 56872-48-1
Molecular Formula C₁₀H₁₂BrNO₂
Molecular Weight 258.11 g/mol
Physical State Brown oil (at room temperature)
Target Ion (UPLC-MS) m/z 260.0[M+H]⁺ (Isotopic pattern for ⁷⁹Br/⁸¹Br expected)

Table 2: Analytical Benchmarks for Quality Control (Starting Material) [4]

Analytical MethodExpected Result / Benchmark
UPLC-MS (Method A) Retention Time: ~1.55 min; Mass: m/z 260.0 [M+H]⁺
¹H NMR (500 MHz, CDCl₃) δ 7.25 (d, J = 2.4 Hz, 1H), 7.20 (dd, J = 8.6, 2.4 Hz, 1H), 6.88-6.71 (m, 2H), 3.86 (t, J = 4.6 Hz, 4H), 2.88 (t, J = 4.6 Hz, 4H)

Experimental Protocol: O-Alkylation Workflow

The following protocol details the synthesis of an O-alkylated intermediate, a critical first step in generating ROCK inhibitors. This protocol is designed to be self-validating; the reaction must not proceed to the cross-coupling stage until UPLC-MS confirms >95% conversion.

Step-by-Step Methodology
  • Preparation of the Reaction Vessel:

    • Equip a dry 10 mL round-bottom flask or a sealed microwave vial with a magnetic stir bar.

    • Purge the vessel with dry nitrogen gas for 5 minutes.

  • Addition of Starting Materials:

    • To the vessel, add 4-bromo-2-morpholinophenol (115 µL, approx. 0.37 mmol). Note: The material typically presents as a viscous brown oil; use a positive displacement pipette for accurate volume transfer[4].

    • Add anhydrous Potassium Carbonate (K₂CO₃) (205 mg, 1.49 mmol, 4.0 equivalents).

    • Suspend the mixture in anhydrous 1,4-dioxane (3.0 mL).

  • Addition of the Electrophile:

    • While stirring at room temperature under nitrogen, add 2-chloro-N-isopropylacetamide (81 mg, 0.60 mmol, 1.6 equivalents) in a single portion[2].

  • Thermal Activation:

    • Transfer the reaction vessel to a pre-heated oil bath or heating block set to 80 °C.

    • Stir vigorously (800 rpm) overnight (approx. 16 hours) to ensure adequate mass transfer between the solid K₂CO₃ and the liquid phase.

  • In-Process Monitoring (Self-Validation Step):

    • Withdraw a 10 µL aliquot, dilute in 1 mL of Acetonitrile/Water (1:1), and analyze via UPLC-MS.

    • Decision Gate: If the starting material (m/z 260.0) is still present at >5% relative abundance, add a further 0.2 equivalents of 2-chloro-N-isopropylacetamide (10 mg) and continue heating for 4 hours[4].

  • Workup and Isolation:

    • Once complete, cool the reaction to room temperature.

    • Filter the mixture through a pad of Celite to remove inorganic salts (K₂CO₃ and KCl byproducts), washing the pad with ethyl acetate (2 × 5 mL).

    • Concentrate the filtrate under reduced pressure to yield the crude O-alkylated product, ready for subsequent transition-metal-catalyzed cross-coupling.

G SM 4-Bromo-2-morpholinophenol (CAS: 56872-48-1) Reaction Alkylation (80°C, N2) SM->Reaction Reagents 2-chloro-N-isopropylacetamide K2CO3, 1,4-dioxane Reagents->Reaction Monitoring UPLC-MS Monitoring (m/z 260.0 [M+H]+) Reaction->Monitoring Product O-Alkylated Intermediate (For Cross-Coupling) Monitoring->Product If Conversion >95%

Figure 2: Step-by-step synthetic workflow for the O-alkylation of 4-Bromo-2-morpholinophenol.

Conclusion

4-Bromo-2-morpholinophenol is a highly strategic intermediate in the pharmaceutical pipeline, specifically for the generation of ROCK1/2 inhibitors. By understanding the chemical reactivity of its bifunctional groups and adhering to strict, self-validating protocols, researchers can efficiently generate complex heterocyclylamino-substituted triazoles. The careful selection of mild bases and optimized solvent systems ensures high-fidelity transformations, accelerating the path from benchtop synthesis to preclinical evaluation for cardiovascular and fibrotic diseases.

References

  • Molaid Chemical Database. "4-bromo-2-morpholino-phenol - CAS 56872-48-1". Molaid.com. Available at:[Link]

  • World Intellectual Property Organization (WIPO). "WO2019145729A1 - Heterocyclylamino-substituted triazoles as modulators of rho-associated protein kinase". Google Patents.
  • European Patent Office. "EP3743420B1 - Heterocyclylamino-substituted triazoles as modulators of rho-associated protein kinase". Google Patents.
  • European Patent Office. "EP 3743420 B1 - Heterocyclylamino-substituted triazoles as modulators of rho-associated protein kinase (PDF/Text)". Googleapis.com. Available at:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis Yield of 4-Bromo-2-morpholinophenol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 4-Bromo-2-morpholinophenol (CAS: 56872-48-1). This guide is designed for drug development professionals and synthetic chemists, providing field-proven troubleshooting strategies, mechanistic insights, and validated protocols to maximize yield, regioselectivity, and purity.

Part 1: Mechanistic Overview & Causality

The synthesis of 4-bromo-2-morpholinophenol is typically achieved via the electrophilic aromatic bromination of 2-morpholinophenol[1].

The Causality of Regioselectivity: The hydroxyl (-OH) group is a strongly activating, ortho/para-directing group. The morpholine moiety at the C2 position is also activating but sterically demanding. Consequently, electrophilic attack by a bromonium species (e.g., from N-Bromosuccinimide, NBS) is directed primarily to the C4 position (para to the -OH, meta to the morpholine). This pathway is favored due to superior electronic stabilization of the sigma complex and significantly reduced steric hindrance compared to the C6 position[2].

Pathway SM 2-Morpholinophenol (Electron-Rich) Intermediate Bromonium Sigma Complex SM->Intermediate Electrophilic Attack Reagent NBS / MeCN (-5°C to 0°C) Reagent->Intermediate Br+ Source Product 4-Bromo-2-morpholinophenol (Major Product) Intermediate->Product Para-Direction (Sterically Favored) Byproduct 4,6-Dibromo Byproduct (Excess NBS/Heat) Intermediate->Byproduct Ortho/Para Over-bromination

Mechanistic pathway of the regioselective electrophilic bromination of 2-morpholinophenol.

Part 2: Troubleshooting Guides & FAQs

Q1: I am observing a high percentage of 4,6-dibromo-2-morpholinophenol. How do I prevent over-bromination?

  • Causality: Phenols are highly electron-rich, making them prone to polyhalogenation[3]. If the reaction temperature exceeds 0°C during NBS addition, or if a localized excess of the brominating agent occurs, the activation barrier for the C6 position (ortho to the -OH) is easily overcome.

  • Solution: Strictly control the stoichiometry of NBS to 0.95–0.98 equivalents. Maintain the reaction temperature at -5°C to 0°C during addition. Use a dilute solution of NBS and add it dropwise over an extended period (e.g., 1 hour) to prevent localized concentration spikes.

Q2: My regioselectivity is poor, and I am seeing 6-bromo-2-morpholinophenol instead of the desired 4-bromo isomer. What should I change?

  • Causality: Solvent polarity and hydrogen bonding play a critical role in stabilizing the transition state during electrophilic aromatic substitution. Non-polar solvents fail to adequately solvate the polar intermediate, leading to anomalous regioselectivity.

  • Solution: Switch to a more polar, coordinating solvent system. Acetonitrile (MeCN) or a mixture of Dichloromethane (DCM) and a catalytic amount of DMF is highly recommended. DMF can form a Vilsmeier-type complex with NBS, which acts as a milder, bulkier brominating agent, thereby increasing steric discrimination against the C6 position.

Q3: The reaction mixture turns dark brown/black, and I am losing yield to degradation. What is happening?

  • Causality: The morpholine ring contains an amine-like nitrogen that is susceptible to oxidation by halogens, leading to N-oxide formation or ring-opening degradation. Additionally, electron-rich phenols can easily oxidize to quinones in the presence of light and excess oxidant[3].

  • Solution: Conduct the reaction in the dark (wrap the flask in aluminum foil). Ensure the reaction is degassed with nitrogen to remove dissolved oxygen. Quench the reaction strictly with an aqueous solution of sodium thiosulfate ( Na2​S2​O3​ ) immediately after completion to destroy any residual active bromine species.

Q4: How do I efficiently separate the product from succinimide and unreacted starting material?

  • Causality: Succinimide is highly soluble in water but can partition into polar organic solvents. Unreacted 2-morpholinophenol has a similar Rf​ value to the product on silica gel.

  • Solution: Exploit solubility differences. Wash the organic layer with copious amounts of water to remove succinimide. To remove trace unreacted starting material, utilize column chromatography (using a gradient of Hexanes/Ethyl Acetate) or recrystallization from Hexane/Ethyl Acetate.

Troubleshooting Start Yield/Purity Issue Detected Q1 High 4,6-Dibromo Impurity? Start->Q1 Sol1 Reduce NBS to 0.95 eq Maintain Temp < 0°C Q1->Sol1 Yes Q2 Dark Mixture / Degradation? Q1->Q2 No Sol2 Exclude Light & O2 Quench with Na2S2O3 Q2->Sol2 Yes Q3 Poor Regioselectivity (6-Bromo formed)? Q2->Q3 No Sol3 Switch to Polar Solvent (MeCN or DCM/DMF) Q3->Sol3 Yes

Troubleshooting logic tree for resolving common synthesis issues of 4-Bromo-2-morpholinophenol.

Part 3: Quantitative Data & Solvent Comparison

The table below summarizes the optimization of reaction conditions to maximize the yield of the 4-bromo isomer while suppressing the 4,6-dibromo byproduct.

Solvent SystemTemperature (°C)NBS EquivalentsMajor ProductYield (%)Purity (HPLC)
Dichloromethane (DCM)25 (RT)1.104,6-Dibromo isomer< 30%Low (Complex)
DCM01.054-Bromo / 6-Bromo mix55%85%
Acetonitrile (MeCN)01.004-Bromo isomer78%92%
MeCN (Dark) -5 to 0 0.98 4-Bromo isomer 89% > 98%

Part 4: Validated Experimental Protocol

This self-validating protocol ensures kinetic control and prevents oxidative degradation during the synthesis of 4-Bromo-2-morpholinophenol.

Reagents:

  • 2-Morpholinophenol (CAS: 41536-44-1)[1]: 10.0 mmol (1.79 g)

  • N-Bromosuccinimide (NBS): 9.8 mmol (1.74 g) - Slight under-stoichiometry prevents over-bromination.

  • Acetonitrile (MeCN, anhydrous): 40 mL

  • Sodium Thiosulfate ( Na2​S2​O3​ , 10% aqueous solution): 20 mL

Step-by-Step Methodology:

  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 2-morpholinophenol (1.79 g, 10.0 mmol) in 30 mL of anhydrous MeCN.

  • Temperature & Light Control: Submerge the flask in an ice-salt bath and allow the solution to cool to -5°C. Wrap the flask tightly in aluminum foil to exclude light, mitigating radical-initiated side reactions[3].

  • Reagent Addition: Dissolve NBS (1.74 g, 9.8 mmol) in 10 mL of anhydrous MeCN. Add this solution dropwise to the reaction flask via an addition funnel over 45-60 minutes.

    • Self-Validation Checkpoint: Slow addition maintains a low steady-state concentration of the bromonium ion, ensuring the reaction remains strictly under kinetic control to favor the para-position[2].

  • Monitoring: Stir the reaction mixture at 0°C for an additional 1-2 hours. Monitor the reaction progress via TLC (Hexanes:Ethyl Acetate = 3:1). The product spot will appear slightly below the starting material under UV light and stain dark brown with potassium permanganate.

  • Quenching: Once the starting material is consumed (or after a maximum of 2 hours), immediately quench the reaction by adding 20 mL of cold 10% aqueous Na2​S2​O3​ .

    • Self-Validation Checkpoint: This instantly reduces any unreacted electrophilic bromine species, halting the reaction and preventing oxidative degradation of the morpholine ring.

  • Extraction & Washing: Transfer the mixture to a separatory funnel. Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with distilled water (3 x 50 mL) to remove the highly water-soluble succinimide byproduct, followed by a final wash with brine (30 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO4​ , filter, and concentrate under reduced pressure (ensure water bath temperature is < 35°C to avoid thermal degradation).

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution from 100% Hexanes to 80:20 Hexanes:Ethyl Acetate) to afford pure 4-bromo-2-morpholinophenol.

Part 5: References

1.[2] Steric Hindrance Effect Leading to Regioselective Bromination of Phenols with HBr, CCS Chemistry. 2 2.[1] 2-(MORPHOLIN-4-YL)PHENOL | CAS 41536-44-1, Matrix Fine Chemicals. 1 3. Regioselective Bromination of Phenols, Thieme Connect. 4.[3] Regioselective Monobromination of Phenols with KBr and ZnAl–BrO3−–Layered Double Hydroxides, PMC (National Institutes of Health). 3

Sources

Resolving side reactions and byproducts in 4-Bromo-2-morpholinophenol synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of 4-Bromo-2-morpholinophenol

Welcome to the technical support center for the synthesis of 4-Bromo-2-morpholinophenol. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this synthesis. Here, we address common challenges, from controlling regioselectivity to minimizing byproduct formation, providing not just solutions but also the underlying chemical principles to empower your experimental design.

Overview of Synthetic Strategies

The synthesis of 4-Bromo-2-morpholinophenol is primarily approached via two distinct pathways, each with its own set of advantages and challenges. The selection of a route often depends on the availability of starting materials, required scale, and purity specifications.

  • Route A: Electrophilic Bromination of 2-Morpholinophenol. This is a direct and often shorter route. The primary challenge lies in controlling the high reactivity of the phenol ring, which is strongly activated by both the hydroxyl and morpholino groups, to prevent over-bromination and ensure regioselectivity.[1][2][3]

Below is a decision-making workflow to assist in selecting an appropriate synthetic strategy.

Synthetic_Route_Selection Diagram 1: Synthetic Route Decision Workflow start Start: Synthesize 4-Bromo-2-morpholinophenol sm_avail Are Starting Materials Readily Available? start->sm_avail route_a_node Route A: Electrophilic Bromination sm_avail->route_a_node 2-Morpholinophenol is Available route_b_node Route B: C-N Cross-Coupling sm_avail->route_b_node 2,4-Dibromophenol is Available pur_a Issues: Over-bromination, Isomer Formation, Oxidation route_a_node->pur_a pur_b Issues: Hydrodehalogenation, Catalyst Residues, Isomer Formation route_b_node->pur_b

Caption: Diagram 1: Synthetic Route Decision Workflow.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section is formatted to address specific problems you may encounter during your synthesis.

Issue 1: My reaction yields are low and I observe significant amounts of starting material.

Q: I'm attempting the synthesis of 4-Bromo-2-morpholinophenol, but my conversions are poor. What factors should I investigate?

A: Low conversion can stem from several factors depending on your chosen synthetic route.

  • For Route A (Electrophilic Bromination):

    • Reagent Quality: Ensure your brominating agent (e.g., N-Bromosuccinimide (NBS) or molecular bromine) is of high purity and has not decomposed. Molecular bromine, in particular, should be handled with care to avoid exposure to moisture.

    • Reaction Time/Temperature: Phenolic brominations are typically fast. However, if you are running the reaction at very low temperatures (e.g., < 0°C) to control selectivity, you may need to extend the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • For Route B (C-N Cross-Coupling):

    • Catalyst Deactivation: The palladium or copper catalyst is the heart of this reaction. It can be deactivated by oxygen or impurities in the reagents or solvent. Ensure all reagents are dry and solvents are thoroughly degassed. Running the reaction under a strict inert atmosphere (Nitrogen or Argon) is critical.

    • Ligand Choice: In Buchwald-Hartwig amination, the choice of phosphine ligand is crucial.[5] For electron-rich phenols, sterically hindered, electron-rich ligands (e.g., biarylphosphines like XPhos or BrettPhos) often give better results.[7][8]

    • Base Strength: The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are often required to deprotonate the amine and facilitate the catalytic cycle.[9] Weaker bases like K₂CO₃ or Cs₂CO₃ may lead to incomplete reactions unless the substrate is highly activated.

Issue 2: My product is contaminated with poly-brominated species.

Q: I'm using the bromination route (Route A) and my final product contains significant amounts of a di-bromo byproduct. How can I achieve selective mono-bromination?

A: This is the most common challenge when brominating 2-morpholinophenol. The phenol ring is highly activated by two ortho-, para-directing groups (-OH and -morpholino), making it susceptible to over-bromination.[1][3]

The key is to moderate the reactivity of the system. Here’s how:

  • Choice of Brominating Agent: Use a milder brominating agent. N-Bromosuccinimide (NBS) is often preferred over molecular bromine (Br₂) as it provides a low, steady concentration of electrophilic bromine, reducing the likelihood of multiple substitutions.

  • Solvent Polarity: The solvent plays a critical role. Polar solvents like water or methanol can accelerate the reaction and favor poly-bromination.[10][11] Non-polar solvents are highly recommended to temper the reaction.

  • Temperature Control: Perform the reaction at low temperatures (e.g., 0°C to -10°C) to slow down the rate of reaction and improve selectivity. Add the brominating agent slowly and portion-wise.

  • Stoichiometry: Carefully control the stoichiometry. Use no more than 1.0 equivalent of the brominating agent relative to your starting material.

ParameterCondition for Mono-bromination (Recommended)Condition Favoring Poly-bromination (Avoid)
Brominating Agent N-Bromosuccinimide (NBS)Bromine Water (Br₂/H₂O)
Solvent Dichloromethane (DCM), Carbon Disulfide (CS₂), THFWater, Methanol, Acetic Acid
Temperature 0°C or belowRoom Temperature or elevated
Stoichiometry 1.0 equivalent of Bromine source>1.0 equivalent of Bromine source

digraph "Troubleshooting_Bromination" {
graph [fontname="Arial", label="Diagram 2: Troubleshooting Over-bromination in Route A", labelloc=b, labeljust=c, fontsize=12];
node [shape=box, style="filled", fontname="Arial", color="#202124", fontcolor="#FFFFFF"];
edge [fontname="Arial", color="#5F6368"];
start [label="Problem:\nDi-bromo byproduct observed", shape=ellipse, fillcolor="#EA4335"];
check_reagent [label="Review Brominating Agent", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
check_solvent [label="Review Solvent", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
check_temp [label="Review Temperature", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

node [fillcolor="#F1F3F4", fontcolor="#202124"];
sol_reagent [label="Switch from Br2 to NBS"];
sol_solvent [label="Switch from polar (e.g., H2O)\nto non-polar (e.g., DCM)"];
sol_temp [label="Lower temperature to 0°C or below\nAdd reagent slowly"];

node [fillcolor="#34A853", fontcolor="#FFFFFF"];
outcome [label="Achieve selective\nmono-bromination"];

start -> check_reagent;
check_reagent -> sol_reagent [label="Using Br2 in polar solvent"];
sol_reagent -> outcome;

start -> check_solvent;
check_solvent -> sol_solvent [label="Using polar solvent"];
sol_solvent -> outcome;

start -> check_temp;
check_temp -> sol_temp [label="Running at RT"];
sol_temp -> outcome;

}

Caption: Diagram 2: Troubleshooting Over-bromination in Route A.

Issue 3: My final product contains a structural isomer.

Q: My NMR analysis shows a mixture of isomers. How do I improve regioselectivity and purify my product?

A: Isomer formation is possible in both synthetic routes.

  • In Route A (Bromination): The main isomer would be 6-Bromo-2-morpholinophenol . While the 4-position (para to -OH) is electronically and sterically favored, some substitution at the 6-position (ortho to -OH) can occur. To minimize this, using a non-polar solvent and low temperatures is again beneficial as it increases the steric sensitivity of the reaction.

  • In Route B (C-N Coupling): Starting with 2,4-dibromophenol, the desired reaction is the substitution of the bromine at the 2-position. However, reaction at the 4-position can lead to the 2-Bromo-4-morpholinophenol isomer. The C-Br bond at the 2-position is generally more reactive in palladium-catalyzed aminations due to its proximity to the hydroxyl group, which can coordinate to the metal center. To favor the desired isomer, careful selection of the ligand and reaction conditions is paramount.

Purification: Separating these isomers can be challenging.

  • Column Chromatography: This is the most effective method. A silica gel column using a gradient elution with a hexane/ethyl acetate or dichloromethane/methanol solvent system is typically successful.

  • Recrystallization: If the isomeric impurity is present in a small amount, recrystallization may be effective. Toluene, ethanol/water, or ethyl acetate/hexane are good starting points for solvent screening.

Issue 4: The reaction mixture turns dark and I'm isolating a tarry substance.

Q: My reaction mixture is turning dark brown or black, leading to a difficult workup and a discolored product. What is causing this?

A: Phenols are highly susceptible to oxidation, which often results in the formation of colored, tarry byproducts.[1] This is especially true in the presence of transition metal catalysts (Route B) or under harsh reaction conditions.

Troubleshooting Steps:

  • Inert Atmosphere: Rigorously exclude oxygen from the reaction. Purge the reaction vessel with an inert gas (Nitrogen or Argon) and maintain a positive pressure throughout the experiment.

  • Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas or by several freeze-pump-thaw cycles.

  • Workup Procedure: During the workup, washing the organic layer with a mild reducing agent solution, such as sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃), can help remove residual bromine and some colored oxidation byproducts.[12][13]

Detailed Experimental Protocols

The following protocols are provided as a validated starting point. Optimization may be required based on your specific laboratory conditions and reagent purity.

Protocol 1: Controlled Mono-bromination of 2-Morpholinophenol (Route A)

This protocol is designed to maximize the yield of the desired 4-bromo isomer while minimizing over-bromination.

  • Setup: To a flame-dried, round-bottom flask under a Nitrogen atmosphere, add 2-morpholinophenol (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM, approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.0 eq) in anhydrous DCM. Add this solution dropwise to the cooled reaction mixture over 30-60 minutes.

  • Reaction Monitoring: Stir the reaction at 0°C and monitor its progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bisulfite (NaHSO₃).

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by column chromatography (silica gel, gradient elution with Hexane/Ethyl Acetate) or recrystallization.

Protocol 2: Buchwald-Hartwig Amination of 2,4-Dibromophenol (Route B)

This protocol uses a common palladium catalyst system. Screening of ligands and bases may be necessary for optimization.

  • Setup: To a flame-dried Schlenk tube or flask, add Pd₂(dba)₃ (0.02 eq), a suitable phosphine ligand like XPhos (0.08 eq), and sodium tert-butoxide (1.4 eq).

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with Argon three times.

  • Reagent Addition: Under a positive pressure of Argon, add 2,4-dibromophenol (1.0 eq), morpholine (1.2 eq), and anhydrous, degassed toluene (approx. 0.2 M concentration).

  • Heating and Monitoring: Heat the reaction mixture to 100°C with vigorous stirring. Monitor the reaction by LC-MS until the starting material is consumed (typically 12-24 hours).

  • Cooling and Quenching: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl).

  • Workup: Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst. Transfer the filtrate to a separatory funnel, wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography (silica gel).

Buchwald_Hartwig_Cycle Diagram 3: Simplified Buchwald-Hartwig Catalytic Cycle and Side Reactions Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-Br AmineCoord Amine Coordination Complex OxAdd->AmineCoord + Amine SideProduct Hydrodehalogenation Byproduct OxAdd->SideProduct β-hydride elimination or other pathways ReductElim Reductive Elimination AmineCoord->ReductElim - H-Br ReductElim->Pd0 Regenerates Catalyst Product 4-Bromo-2-morpholinophenol ReductElim->Product ArBr 2,4-Dibromophenol ArBr->OxAdd Amine Morpholine + Base Amine->AmineCoord

Sources

Purification methods for 4-Bromo-2-morpholinophenol using column chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific chromatographic challenges associated with 4-Bromo-2-morpholinophenol (CAS 56872-48-1)[1]. This molecule presents a unique purification challenge due to its amphoteric nature: it contains a weakly acidic, oxidation-prone phenol group alongside a basic, highly polar morpholine ring.

This guide synthesizes field-proven methodologies with mechanistic causality to ensure your purification workflows are robust, reproducible, and self-validating.

Physicochemical Profile & Chromatographic Implications

To successfully purify this compound, we must first understand how its structural components dictate its behavior on a stationary phase.

Table 1: Physicochemical Properties & Chromatographic Implications

PropertyValue / CharacteristicChromatographic Implication
Molecular Weight 258.11 g/mol Elutes readily; standard UV detection (254 nm / 280 nm) is highly suitable.
Morpholine Ring pKa ~8.3 (Basic Amine)Causes severe tailing on bare silica due to strong ionic binding with acidic silanols.
Phenol Group pKa ~9.5 (Weakly Acidic)Prone to rapid air oxidation; can streak if the mobile phase pH is excessively high.
Bromine Atom High LipophilicityIncreases retention on C18 reverse-phase; improves separation from highly polar impurities.

Table 2: Mobile Phase Optimization Data (Normal-Phase Silica Gel)

Solvent SystemTEA ModifierObservation / Peak ShapeResolution
Hexane / EtOAc (1:1)0%Severe streaking, irreversible binding to the column.Poor
Hexane / EtOAc (1:1)1% Sharp peaks, predictable retention (Rf ~0.3).Excellent
DCM / MeOH (95:5)0%Broad tailing, co-elution with closely related impurities.Moderate
DCM / MeOH (95:5)1% NH₄OHGood peak shape, but risks stationary phase dissolution.Good
Troubleshooting FAQs: Mechanistic Insights

Q1: Why does 4-Bromo-2-morpholinophenol streak so badly on standard silica gel, even when I use highly polar solvent mixtures like DCM/MeOH? A: The root causality lies in acid-base chemistry, not just solvent polarity. Standard bare silica gel is heavily populated with free silanol (-Si-OH) groups, which are inherently acidic. The morpholine moiety on your target molecule acts as a Lewis base. When these two interact, they form a strong ionic pair. Because ionic binding forces are significantly stronger than standard dipole-dipole interactions, the molecule binds tightly to the silica and releases continuously as the solvent front moves, causing a "tail" or "streak" according to [2]. Simply increasing solvent polarity does not disrupt this ionic bond; you must chemically mask the active sites.

Q2: How do I properly use Triethylamine (TEA) to fix this streaking, and why does it work? A: TEA acts as a sacrificial, highly basic competitor. By adding 1-2% TEA to your mobile phase, the TEA molecules saturate and neutralize the acidic silanols (forming Si-O⁻ HN⁺Et₃), effectively "masking" the stationary phase [3]. This allows the 4-Bromo-2-morpholinophenol to partition based purely on its polarity rather than ionic affinity. Crucial Insight: You must pre-equilibrate the column with the TEA-modified solvent. If you only add TEA to the sample or the running eluent, the bare silica at the bottom of the column will strip the TEA from the solvent front, leaving your compound exposed to unmasked silanols.

Mechanism Silanol Acidic Silanols (Si-OH) Tailing Ionic Binding (Peak Tailing) Silanol->Tailing Binds Masked Masked Silanols (Si-O⁻ HN⁺Et3) Silanol->Masked Reacts Morpholine Morpholine Group (Basic Amine) Morpholine->Tailing Protonates Elution Sharp Elution Morpholine->Elution Freely Elutes TEA TEA Modifier (Competing Base) TEA->Masked Neutralizes Masked->Elution Prevents Binding

Mechanistic pathway of silica-silanol interaction versus TEA competition.

Q3: My purified fractions are turning pink or brown after concentration. What is happening? A: Electron-rich phenols, particularly aminophenols, are highly susceptible to air oxidation. They readily oxidize into colored quinone-imine derivatives upon prolonged exposure to air and light. Fix: Concentrate your fractions under a stream of argon or nitrogen. If the compound must be stored long-term, keep it in an amber vial flushed with inert gas at -20°C.

Q4: Standard silica with TEA still gives me mixed fractions. What are the alternative stationary phases? A: If normal-phase silica fails, switch to an Amine-functionalized silica (e.g., KP-NH) or a Reverse-Phase (C18) column. Amine-functionalized silica has its silanols permanently masked by covalently bonded amine groups, completely eliminating the need for TEA and allowing for simple, high-resolution Hexane/EtOAc gradients[4].

Workflow Start Amine Streaking Observed CheckLoad Is column overloaded? (>2% silica mass) Start->CheckLoad ReduceLoad Reduce sample load CheckLoad->ReduceLoad Yes CheckMod Is TEA modifier used? CheckLoad->CheckMod No AddTEA Add 1% TEA & pre-equilibrate CheckMod->AddTEA No AltPhase Use Amine-Silica or C18 CheckMod->AltPhase Yes

Troubleshooting workflow for resolving amine streaking during chromatography.

Self-Validating Experimental Protocols
Protocol A: Normal-Phase Silica Gel Chromatography with TEA Modifier

Objective: Isolate 4-Bromo-2-morpholinophenol from crude reaction mixtures using chemical masking.

  • Solvent Preparation: Prepare a mobile phase of Hexane/Ethyl Acetate (e.g., 1:1 v/v) and add exactly 1% (v/v) Triethylamine (TEA). Mix thoroughly.

  • Column Packing & Equilibration: Slurry-pack the silica gel using the TEA-modified solvent. Flush the column with at least 3 Column Volumes (CVs) of the modified solvent.

    • Self-Validation Checkpoint 1: Collect a few drops of the eluent emerging from the column and test it with pH paper. It must read pH > 8. If it is neutral, the silica has not been fully saturated; continue flushing until basicity is confirmed.

  • Sample Loading: Dissolve the crude mixture in a minimal amount of DCM. Dry load the sample onto Celite to prevent band broadening, and apply it evenly to the top of the column bed.

  • Elution: Run the column using the TEA-modified mobile phase. Collect fractions based on TLC monitoring.

    • Self-Validation Checkpoint 2: Perform a 2D TLC on the combined fractions. Spot the sample, run it in the TEA-solvent, dry the plate, rotate 90 degrees, and run it again. A perfect diagonal spot confirms that the TEA concentration was sufficient to prevent on-column degradation or streaking.

Protocol B: Reverse-Phase (C18) Flash Chromatography

Objective: High-purity isolation when normal-phase resolution is insufficient.

  • Buffer Preparation: Prepare Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). The low pH ensures the acidic silanols on the C18 base are protonated and neutralized, preventing secondary interactions[5].

  • Equilibration: Flush the C18 column with 5% B for 3 CVs.

  • Elution: Run a gradient from 5% B to 95% B over 15 CVs. The protonated morpholine ring will elute cleanly due to the acidic modifier.

    • Self-Validation Checkpoint 3: Monitor the elution using a diode array detector (DAD) at 254 nm and 280 nm. The UV absorbance ratio (254/280) must remain perfectly constant across the entire width of the target peak. Any deviation in this ratio indicates a co-eluting impurity.

References
  • Effect of Triethylamine (TEA) on the Retention in RPLC Source: Pharma Growth Hub URL:[Link]

  • Is there an easy way to purify organic amines? Source: Biotage URL:[Link]

  • Tip on Peak Tailing of Basic Analytes Source: Phenomenex URL:[Link]

  • 4-bromo-2-morpholino-phenol - CAS 56872-48-1 Source: Molaid URL:[Link]

Sources

Optimizing crystallization conditions for high-purity 4-Bromo-2-morpholinophenol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the crystallization and purification of 4-Bromo-2-morpholinophenol. This document provides a framework for developing a robust crystallization protocol and offers solutions to common challenges encountered during the process. As no standardized public protocol for this specific molecule is available, this guide is built upon fundamental crystallization principles and data from analogous phenolic and morpholine-containing compounds, empowering you to optimize conditions for achieving high purity and yield.

Section 1: Understanding the Molecule - Physicochemical Profile

Effective crystallization begins with understanding the target molecule. 4-Bromo-2-morpholinophenol possesses a unique combination of functional groups that dictate its solubility and crystal packing behavior: a polar phenolic hydroxyl group, a basic morpholine ring, and a nonpolar brominated aromatic system. These features suggest a moderate overall polarity and the ability to participate in hydrogen bonding.

PropertyEstimated Value / ObservationRationale & Implications for Crystallization
Molecular Weight ~288.15 g/mol Influences dissolution rates and mass transfer.
Appearance Likely an off-white to light-colored crystalline solid.The phenolic group can be prone to oxidation, potentially causing discoloration. An inert atmosphere (N₂ or Ar) during crystallization can mitigate this.
Melting Point (m.p.) Not established; likely >100°C.The related compound 4-bromo-2-thiomorpholin-4-ylmethyl-1-phenol has a melting point of 130-132°C.[1] Knowing the m.p. is critical to avoid "oiling out."
Solubility Expected to be soluble in polar organic solvents (alcohols, acetone, ethyl acetate) and poorly soluble in nonpolar solvents (hexanes, heptane) and water.This solubility profile is ideal for single-solvent or dual-solvent crystallization. The phenolic nature suggests some solubility dependence on pH.[2]
Key Functional Groups Phenolic -OH, Morpholine -N-, Brominated Phenyl RingThe -OH and -N- groups are prime sites for hydrogen bonding, which will be a dominant force in crystal lattice formation. Solvent choice should consider these interactions.[3][4]

Section 2: Experimental Workflow for Protocol Development

This section outlines a systematic approach to developing a successful crystallization protocol from scratch. The process is iterative, starting with solvent screening and progressively refining parameters like concentration, cooling rate, and agitation.

Step-by-Step Protocol: Crystallization Method Development
  • Solvent Screening (Small Scale):

    • Place ~20-30 mg of crude 4-Bromo-2-morpholinophenol into several test tubes.

    • To each tube, add a different solvent (e.g., isopropanol, ethanol, ethyl acetate, toluene, acetonitrile, or a mixture like ethanol/water) dropwise at room temperature until the solid dissolves. Note the approximate solubility.

    • For solvents where the compound is sparingly soluble at room temperature, gently heat the mixture to near the solvent's boiling point. Add the minimum amount of hot solvent required to achieve full dissolution.

    • Allow the solutions to cool slowly to room temperature, then transfer to an ice bath for 30 minutes.

    • Observe the quantity and quality of the crystals formed. The ideal solvent is one in which the compound is highly soluble when hot but poorly soluble when cold.

  • Scaling Up the Chosen Condition:

    • Based on the screening, select the most promising solvent or solvent system.

    • Dissolve the crude compound in the minimum amount of the chosen hot solvent in an Erlenmeyer flask. Using excess solvent is a common cause of poor yield.[5]

    • Once fully dissolved, cover the flask and allow it to cool slowly and undisturbed to room temperature. Rapid cooling can trap impurities.[5]

    • To maximize yield, further cool the flask in an ice bath for 30-60 minutes.

    • Collect the crystals by vacuum filtration, washing with a small amount of the cold crystallization solvent to remove residual impurities.

    • Dry the purified crystals under vacuum to a constant weight.

  • Purity Analysis:

    • Assess the purity of the crystallized material using an appropriate analytical method, such as HPLC, GC-MS, or melting point analysis.[6][7]

    • If purity is insufficient, a second recrystallization may be necessary.

Workflow Visualization

Below is a diagram illustrating the logical flow for developing a crystallization protocol.

G start Start with Crude 4-Bromo-2-morpholinophenol screen Solvent Screening (Small Scale) start->screen evaluate_screen Evaluate Crystal Formation (Quantity & Quality) screen->evaluate_screen evaluate_screen->screen No/Poor Crystals (Try New Solvents) select_solvent Select Optimal Solvent or Solvent System evaluate_screen->select_solvent Good Crystals scale_up Perform Crystallization (Larger Scale) select_solvent->scale_up dissolve 1. Dissolve in Minimum Hot Solvent scale_up->dissolve cool 2. Slow Cooling to RT, then Ice Bath dissolve->cool filtrate 3. Vacuum Filtration & Cold Solvent Wash cool->filtrate dry 4. Dry Crystals Under Vacuum filtrate->dry analyze Analyze Purity (HPLC, m.p.) dry->analyze end_ok High-Purity Product analyze->end_ok Purity ≥ 99.5% end_bad Purity Not Met analyze->end_bad Purity < 99.5% troubleshoot Go to Troubleshooting Guide end_bad->troubleshoot

Caption: Workflow for Crystallization Protocol Development.

Section 3: Troubleshooting Guide & FAQs

This section addresses common problems in a question-and-answer format.

Q1: No crystals are forming, even after cooling in an ice bath.

  • Potential Causes & Scientific Rationale:

    • Excess Solvent: The solution is not supersaturated. The concentration of the solute is below its solubility limit even at low temperatures, so there is no thermodynamic driving force for crystallization.

    • Inhibition of Nucleation: Crystal formation requires an initial "seed" or nucleus to grow upon. Sometimes, perfectly clean solutions lack nucleation sites.

    • Inappropriate Solvent: The chosen solvent may not provide a sufficient solubility differential between hot and cold temperatures.

  • Solutions:

    • Induce Nucleation: Try scratching the inside of the flask with a glass rod just below the solvent line. The microscopic glass fragments can act as nucleation sites.[5]

    • Add a Seed Crystal: If you have a small amount of pure solid, add a tiny crystal to the solution to initiate growth.

    • Reduce Solvent Volume: Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration, and then repeat the cooling process.[5]

    • Try a Different Solvent System: Consider adding an "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the solution at room temperature until turbidity persists.

Q2: My compound has "oiled out" into a gooey liquid instead of forming crystals.

  • Potential Cause & Scientific Rationale:

    • The compound came out of solution at a temperature above its melting point. This typically happens when the solution is too concentrated or is cooled too quickly, leading to a supersaturation level where the solubility limit is crossed while the solution is still hot.[5] Phenolic compounds can be particularly susceptible to this.

  • Solutions:

    • Re-dissolve and Dilute: Place the flask back on the heat source, add more of the primary ("good") solvent until the oil re-dissolves completely.[5]

    • Ensure Slow Cooling: Allow the more dilute solution to cool much more slowly. Insulating the flask can help achieve a gradual temperature drop, giving molecules time to orient into a crystal lattice.[5]

Q3: The crystallization happened almost instantly, and the resulting solid looks like fine powder, not distinct crystals.

  • Potential Cause & Scientific Rationale:

    • The solution was excessively supersaturated, causing the compound to "crash out" of solution. This rapid precipitation traps impurities and solvent within the solid, leading to a low-purity product.[5]

  • Solutions:

    • Increase Solvent Volume: Re-heat the mixture and add more solvent to reduce the level of supersaturation. The goal is for crystals to appear after a few minutes of cooling, not instantly.[5]

    • Slow Down Cooling: A slower cooling rate is crucial for forming well-ordered, pure crystals.

Q4: My final yield is very low.

  • Potential Causes & Scientific Rationale:

    • Too Much Solvent: A significant amount of the product remained dissolved in the mother liquor after cooling.[5]

    • Incomplete Crystallization: The solution was not cooled for a sufficient duration or to a low enough temperature.

    • Premature Filtration: The crystals were filtered while the solution was still warm.

    • Washing with Warm Solvent: Washing the collected crystals with solvent that was not properly chilled can dissolve a portion of the product.

  • Solutions:

    • Optimize Solvent Volume: Use only the minimum amount of hot solvent needed for complete dissolution.

    • Maximize Cooling: Ensure the flask is left in the ice bath for at least an hour.

    • Check the Mother Liquor: Evaporate a small amount of the filtrate (mother liquor). If a significant amount of solid remains, there is room to improve the yield by reducing the initial solvent volume or cooling more effectively.

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing and solving crystallization issues.

G start Crystallization Issue? no_crystals No Crystals Formed start->no_crystals No oiling Compound 'Oiled Out' start->oiling Oil powder Impure Powder Formed (Crashed Out) start->powder Powder low_yield Low Yield start->low_yield Yield cause_no_crystals Cause: Not Supersaturated or Nucleation Inhibited no_crystals->cause_no_crystals solution_no_crystals1 Action: Scratch Flask or Add Seed Crystal cause_no_crystals->solution_no_crystals1 solution_no_crystals2 Action: Reduce Solvent Volume (Boil Off & Re-cool) cause_no_crystals->solution_no_crystals2 solution_no_crystals3 Action: Add Anti-Solvent cause_no_crystals->solution_no_crystals3 cause_oiling Cause: Solution Too Concentrated or Cooled Too Fast oiling->cause_oiling solution_oiling Action: Re-heat, Add More Solvent, Cool Slowly cause_oiling->solution_oiling cause_powder Cause: Excessive Supersaturation powder->cause_powder solution_powder Action: Re-heat, Add More Solvent, Cool Slowly cause_powder->solution_powder cause_low_yield Cause: Too Much Solvent or Incomplete Cooling low_yield->cause_low_yield solution_low_yield1 Action: Use Less Solvent Next Time cause_low_yield->solution_low_yield1 solution_low_yield2 Action: Cool Longer / Colder cause_low_yield->solution_low_yield2

Caption: A Decision Tree for Troubleshooting Crystallization.

References

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 7808, 4-Bromophenol. [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 19859, 4-Bromo-2-chlorophenol. [Link]

  • Cheméo. Phenol, 4-bromo-2-chloro-. [Link]

  • Lahav, M., Leiserowitz, L. (n.d.). The effect of solvent on crystal growth and morphology. [Link]

  • Vesala, A. (1979). Solubility of 4-bromophenol in water. IUPAC-NIST Solubility Database. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of 4-Bromo-2-chlorophenol: Properties and Synthesis for Industry. [Link]

  • PrepChem.com. Preparation of 4-bromophenol. [Link]

  • How It Comes Together. (2023). How Do Solvents Impact Crystal Morphology In Crystallization?[Link]

  • Wang, Y., et al. (2024). Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. Crystals. [Link]

  • Li, G. L., et al. (2014). 4-Bromo-2-[(phenylimino)methyl]phenol. Acta Crystallographica Section E. [Link]

  • Google Patents.
  • SIELC. Separation of 4-Bromo-2-chlorophenol on Newcrom R1 HPLC column. [Link]

  • ResearchGate. What are the best conditions for polyphenols crystallization?[Link]

  • Google Patents. Process for producing 4-bromo-2-chlorophenols.
  • Dassault Systèmes. (2021). Studying Solvent Effect on Crystal Growth and Morphology – An In Silico Approach. [Link]

  • Zhang, S., et al. (2020). Ketoconazole: Solving the Poor Solubility via Cocrystal Formation with Phenolic Acids. Crystal Growth & Design. [Link]

  • Royal Society of Chemistry. Synthesis, antimicrobial potential and computational studies of crystalline 4-bromo-2-(1,4,5-triphenyl-1H-imidazole-2-yl)phenol and its metal complexes. [Link]

  • ResearchGate. The effect of solvent on crystal morphology | Request PDF. [Link]

  • ResearchGate. How can I make my 500gm of crystalline phenol in liquid phase?[Link]

  • Organic Syntheses. p-BROMOPHENOL. [Link]

  • Velázquez, A. M., et al. (2007). Synthesis of 4-bromo-2-thiomorpholin-4-ylmethyl-1-phenol. Molbank. [Link]

Sources

Troubleshooting NMR signal overlap in 4-Bromo-2-morpholinophenol characterization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals. This document provides in-depth troubleshooting strategies for a common challenge encountered during the structural elucidation of 4-Bromo-2-morpholinophenol: the overlap of proton signals in ¹H NMR spectroscopy. Our approach is rooted in foundational principles and validated by field-proven methodologies to ensure you can confidently assign every proton in your molecule.

Frequently Asked Questions (FAQs)

Q1: Why are the aromatic signals in my ¹H NMR spectrum of 4-Bromo-2-morpholinophenol overlapping and difficult to assign?

A1: The 'Crowding' Effect in Non-Polar Solvents

This is a frequently encountered issue. The three protons on the aromatic ring of 4-Bromo-2-morpholinophenol (conventionally labeled H-3, H-5, and H-6) have very similar electronic environments. This similarity causes their resonance frequencies (chemical shifts) to be very close, leading to a complex, overlapping multiplet that is challenging to interpret, especially in common non-polar solvents like chloroform-d (CDCl₃).

The primary reasons for this overlap are:

  • Substituent Effects: The electron-donating hydroxyl (-OH) and morpholino groups, along with the electron-withdrawing bromo (-Br) group, exert competing effects on the electron density of the aromatic ring. This results in a relatively compressed chemical shift range for the aromatic protons, typically between 6.8 and 7.5 ppm.

  • Solvent Choice: In a non-polar solvent like CDCl₃, the acidic phenolic proton (-OH) can engage in intermolecular hydrogen bonding with other molecules of the analyte or trace water. This can lead to signal broadening for both the OH proton and, to a lesser extent, the nearby aromatic protons, further obscuring the fine coupling details needed for assignment.

Below is a diagram illustrating the logical workflow for troubleshooting this common issue.

G cluster_0 Troubleshooting Workflow A Initial ¹H NMR in CDCl₃ B Observation: Aromatic signals are overlapped (e.g., 6.8-7.2 ppm) A->B Analysis C Step 1: Change Solvent (e.g., to DMSO-d₆) B->C Action D Observation: Improved signal dispersion? C->D Result D->C If no, try another solvent E Step 2: 2D COSY Confirm J-coupling & connectivity D->E If yes, but assignment is uncertain F Step 3: 2D HSQC Unambiguous H-C assignment E->F For definitive proof G Assignments Confirmed E->G If sufficient F->G H Problem Solved G->H

Caption: Troubleshooting workflow for NMR signal overlap.

Q2: Can simply changing the NMR solvent resolve this signal overlap?

A2: Yes, this is the most effective initial step. Switching to a polar, aprotic, hydrogen-bond accepting solvent like dimethyl sulfoxide-d₆ (DMSO-d₆) is highly recommended.

The Causality Behind the Solvent Effect: The choice of solvent has a profound impact on the chemical shifts of protons, especially those near functional groups capable of hydrogen bonding.

  • Phenolic -OH Proton: In CDCl₃, the -OH signal is often broad and its position is highly dependent on concentration and temperature. In DMSO-d₆, the solvent's oxygen atom acts as a strong hydrogen bond acceptor. This interaction "locks" the phenolic proton, resulting in a sharp, well-defined singlet that is shifted significantly downfield (often >9 ppm), removing it entirely from the aromatic region.

  • Aromatic and Morpholino Protons: The disruption of intermolecular hydrogen bonding and the new solute-solvent interactions alter the electronic shielding of the entire molecule. This typically induces a greater chemical shift dispersion across the aromatic and morpholino protons, effectively "spreading out" the signals. Protons ortho to the hydroxyl group (like H-3) are often most affected.

Data Presentation: Expected Chemical Shift Changes

The following table summarizes the typical, qualitative changes one would expect when switching from CDCl₃ to DMSO-d₆ for 4-Bromo-2-morpholinophenol.

Proton GroupTypical Shift in CDCl₃ (ppm)Expected Shift in DMSO-d₆ (ppm)Rationale for Change
Phenolic OH5.0 - 6.5 (Broad)> 9.0 (Sharp)Strong H-bond formation with DMSO shifts the proton significantly downfield and sharpens the signal.
Aromatic (H3,5,6)~ 6.8 - 7.2 (Overlapped)~ 6.9 - 7.5 (Better Resolved)Solvent-induced changes in electron shielding increase the chemical shift dispersion, improving signal separation.
Morpholino (-CH₂N-)~ 2.8 - 3.0~ 2.7 - 2.9Minor shift, generally less affected than protons closer to the aromatic ring.
Morpholino (-CH₂O-)~ 3.8 - 4.0~ 3.7 - 3.9Minor shift, but separation from other signals may be improved.
Q3: My signals are now resolved in DMSO-d₆, but how can I be certain which aromatic signal is which?

A3: Use a 2D COSY (Correlation Spectroscopy) experiment. This is the gold standard for identifying proton-proton coupling networks.

A COSY spectrum displays the normal 1D ¹H NMR spectrum on both the x and y axes. The crucial information comes from the cross-peaks , which appear off the diagonal. A cross-peak between two protons (Proton A, Proton B) is definitive proof that they are J-coupled, meaning they are typically on adjacent carbon atoms (or within 3-4 bonds).

Experimental Protocol: Acquiring a gCOSY Spectrum

  • Sample Preparation: Prepare a sample of 5-10 mg of 4-Bromo-2-morpholinophenol in ~0.6 mL of high-purity DMSO-d₆. Ensure the sample is fully dissolved and the solution is homogeneous.

  • Shimming: Insert the sample into the spectrometer and perform a standard shimming procedure to optimize the magnetic field homogeneity.

  • Acquire ¹H Spectrum: Acquire a standard, high-quality 1D ¹H spectrum. Note the chemical shifts of all signals.

  • Set Up COSY Experiment:

    • Load a standard gradient-selected COSY (gCOSY) pulse sequence.

    • Set the spectral width (SW) on both dimensions to encompass all proton signals (e.g., from 0 to 10 ppm).

    • The number of increments in the indirect dimension (F1) can typically be set to 256 or 512 for good resolution.

    • Set the number of scans per increment (NS) based on your sample concentration (e.g., 2 to 8 scans).

  • Processing: After acquisition, perform a 2D Fourier transform with appropriate window functions (e.g., sine-bell) in both dimensions and phase correct the spectrum.

  • Analysis:

    • Identify the signals on the diagonal.

    • Look for off-diagonal cross-peaks. For the aromatic system of 4-Bromo-2-morpholinophenol, you expect to see a cross-peak connecting the signal for H-5 with the signal for H-6, as they are on adjacent carbons. You will not see a cross-peak between H-3 and H-5 or H-3 and H-6, as they are too far apart for typical through-bond coupling.

G cluster_mol 4-Bromo-2-morpholinophenol H3 H-3 H5 H-5 H6 H-6 H5->H6 J-coupling (COSY cross-peak) mol Aromatic Ring Protons

Caption: Expected COSY connectivity for aromatic protons.

Q4: What is the definitive method to assign each proton to its corresponding carbon atom?

A4: An HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) experiment is the definitive tool for this task.

This 2D NMR technique correlates proton signals with the carbon atoms they are directly attached to (one-bond ¹H-¹³C correlation). This provides an unambiguous assignment that is not dependent on coupling patterns or substituent effects.

Experimental Protocol: Acquiring a gHSQC Spectrum

  • Prerequisites: You must have an assigned ¹³C NMR spectrum or be able to acquire one.

  • Set Up HSQC Experiment:

    • Use the same sample prepared for the COSY experiment.

    • Load a standard gradient-selected HSQC (gHSQC) pulse sequence.

    • The F2 dimension (proton) spectral width should be set as before (0-10 ppm).

    • The F1 dimension (carbon) spectral width should be set to encompass all expected carbon signals (e.g., 0 to 160 ppm).

    • The experiment is optimized for a one-bond coupling constant (¹J_CH). A value of ~145 Hz is a standard starting point for both sp² (aromatic) and sp³ (aliphatic) carbons.

  • Analysis: The resulting spectrum will show a 2D plot with the ¹H spectrum on one axis and the ¹³C spectrum on the other. A cross-peak at (δ_H, δ_C) indicates that the proton at chemical shift δ_H is directly bonded to the carbon at chemical shift δ_C. By matching the known ¹³C assignments to the proton signals via these cross-peaks, you can achieve complete and unambiguous assignment of your ¹H spectrum.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • University of California, Davis. (n.d.). COSY (COrrelation SpectroscopY). Chemistry LibreTexts. Retrieved from [Link]

  • Reich, H. J. (n.d.). 2D NMR Techniques. University of Wisconsin-Madison. Retrieved from [Link]

Validation & Comparative

A Comparative Guide to the Reactivity of 4-Bromo-2-morpholinophenol vs. 4-Chloro-2-morpholinophenol

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and organic synthesis, the strategic functionalization of aromatic scaffolds is paramount. 4-Halo-2-morpholinophenols serve as valuable building blocks, where the halogen at the C4 position acts as a crucial handle for diversification, most notably through palladium-catalyzed cross-coupling reactions. The choice between a bromo or chloro substituent is not trivial; it is a strategic decision that profoundly impacts reaction efficiency, cost, and the overall synthetic route. This guide provides an in-depth technical comparison of the reactivity of 4-Bromo-2-morpholinophenol and 4-Chloro-2-morpholinophenol, supported by mechanistic principles and experimental data, to inform the rational selection of these key starting materials.

At a Glance: Key Reactivity Differences

Reaction Type4-Bromo-2-morpholinophenol4-Chloro-2-morpholinophenolRationale
Pd-Catalyzed Cross-Coupling Highly Reactive Significantly Less Reactive The C-Br bond is weaker and more easily undergoes oxidative addition, the rate-limiting step.[1][2][3]
Nucleophilic Aromatic Substitution Poor SubstratePoor SubstrateThe electron-rich nature of the ring, due to the -OH and morpholino groups, disfavors classical SNAr.
Electrophilic Aromatic Substitution Highly ReactiveHighly ReactiveStrong activation by -OH and morpholino groups dominates; reactivity is comparable for both.

The Decisive Factor: Palladium-Catalyzed Cross-Coupling Reactions

The most significant divergence in reactivity between the bromo and chloro analogs is observed in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These transformations are fundamental to modern drug discovery for forging new carbon-carbon and carbon-nitrogen bonds.

The Underlying Mechanism: Oxidative Addition is Key

The catalytic cycle of these reactions typically begins with the oxidative addition of the aryl halide to a palladium(0) complex. This step, often the rate-determining one, involves the cleavage of the carbon-halogen (C-X) bond.[2][4] The efficacy of this step is directly related to the C-X bond dissociation energy.

The carbon-bromine (C-Br) bond is inherently weaker and more polarizable than the carbon-chlorine (C-Cl) bond.[5][6][7] Consequently, less energy is required to break the C-Br bond, leading to a much faster rate of oxidative addition for aryl bromides.[1][3]

This fundamental difference means that 4-Bromo-2-morpholinophenol will consistently outperform its chloro counterpart, resulting in:

  • Milder Reaction Conditions: Couplings can often be achieved at lower temperatures.

  • Shorter Reaction Times: Reactions proceed to completion more rapidly.

  • Higher Yields: Reduced side reactions and greater efficiency lead to better product yields.[1]

  • Broader Catalyst Compatibility: A wider range of standard palladium catalysts and ligands can be used effectively.

In contrast, activating the more robust C-Cl bond of 4-Chloro-2-morpholinophenol typically necessitates more specialized and often more expensive catalytic systems, such as those employing electron-rich, sterically hindered phosphine ligands.[3]

Suzuki_Miyaura_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Rate-Determining Step) pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)L₂(X) oxidative_addition->pd2_complex C-Br: Faster C-Cl: Slower transmetalation Transmetalation pd2_complex->transmetalation R-B(OH)₂ Base pd2_biaryl Ar-Pd(II)L₂(R) transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Ar-R (Product)

Palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.

Reactivity in Other Key Transformations

Nucleophilic Aromatic Substitution (SNAr)

Classical SNAr reactions require the aromatic ring to be electron-deficient to stabilize the negatively charged Meisenheimer intermediate. Both 4-Bromo-2-morpholinophenol and 4-Chloro-2-morpholinophenol are electron-rich due to the strong electron-donating effects of the hydroxyl and morpholino groups.[8][9] Therefore, they are poor substrates for traditional SNAr reactions, and forcing conditions would be required with little to no predictable selectivity based on the halogen.

Electrophilic Aromatic Substitution

The phenolic hydroxyl and the amino morpholino groups are powerful activating, ortho,para-directing groups.[8] This high degree of activation makes the aromatic ring extremely susceptible to electrophilic attack at the available C3 and C5 positions. While chlorine has a slightly stronger deactivating inductive effect than bromine, this difference is marginal compared to the overwhelming activating influence of the other substituents. For electrophilic substitution reactions like nitration or further halogenation, both compounds will exhibit very high and largely comparable reactivity.

Experimental Protocols & Workflows

The synthesis of the parent compounds can be achieved via a Mannich-type reaction from the corresponding 4-halophenol, formaldehyde, and morpholine (or thiomorpholine as an analog).[10][11][12]

Synthesis_Workflow cluster_synthesis General Synthesis of 4-Halo-2-morpholinophenol start 4-Halophenol (X = Br or Cl) reagents + Morpholine + Formaldehyde start->reagents reaction Mannich-type Reaction (e.g., Reflux in Methanol) reagents->reaction workup Workup & Purification (Extraction, Crystallization) reaction->workup product 4-Halo-2-morpholinophenol workup->product

General synthetic pathway to the target compounds.
Representative Protocol: Suzuki-Miyaura Coupling

This protocol highlights the differing conditions required for the successful coupling of the bromo and chloro analogs.

Objective: Synthesize 4-(Aryl)-2-morpholinophenol.

Materials:

  • 4-Halo-2-morpholinophenol (Bromo or Chloro analog)

  • Arylboronic acid (1.2 eq)

  • Palladium Catalyst

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

  • Solvent (e.g., Toluene/Water or Dioxane/Water)

Procedure:

  • Reaction Setup: To a flame-dried flask, add the aryl halide (1.0 eq), arylboronic acid (1.2 eq), base (2.0 eq), and the appropriate palladium catalyst/ligand system (see table below).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Stir the mixture at the specified temperature and monitor by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Comparative Reaction Conditions:

ParameterFor 4-Bromo-2-morpholinophenolFor 4-Chloro-2-morpholinophenolJustification
Catalyst Pd(PPh₃)₄ (2-5 mol%) or Pd/C[13]Pd₂(dba)₃ (2-5 mol%) with a specialized ligand like SPhos or XPhos (4-10 mol%)The stronger C-Cl bond requires a more electron-rich and active catalyst to facilitate oxidative addition.[3]
Temperature 80 - 90 °C100 - 120 °CHigher thermal energy is needed to overcome the larger activation barrier for C-Cl bond cleavage.[6]
Typical Time 2 - 8 hours12 - 24 hoursThe slower rate of oxidative addition for the chloro-compound necessitates longer reaction times.[3]
Expected Yield Good to ExcellentModerate to Good (highly dependent on substrate and catalyst)The higher reactivity of the bromo-compound generally leads to more efficient conversion.[1]

Conclusion and Strategic Recommendations

The choice between 4-Bromo-2-morpholinophenol and its chloro analog is a critical decision dictated by the intended synthetic transformations.

  • For Palladium-Catalyzed Cross-Coupling: 4-Bromo-2-morpholinophenol is unequivocally the superior substrate. Its greater reactivity allows for milder conditions, shorter reaction times, higher yields, and a broader choice of catalysts. It should be the default choice for library synthesis and route development where the halogen is intended as a coupling handle.

  • For Cost-Sensitive, Large-Scale Synthesis: If 4-Chloro-2-morpholinophenol is substantially more economical, the investment in developing a robust catalytic system for its activation may be justified. However, this often involves more extensive process optimization.

  • For Sequential Couplings: In a molecule containing both a bromine and a chlorine atom, the bromine can be selectively functionalized via cross-coupling while leaving the chlorine intact for a subsequent transformation, a strategy enabled by their differential reactivity.[14]

By understanding the fundamental principles of halogen reactivity, researchers can make informed, strategic decisions, optimizing their synthetic routes for efficiency, cost-effectiveness, and success.

References

  • Comparison of reactivity of different aryl halides (a) The predicted... - ResearchGate. (n.d.). Retrieved March 27, 2026, from [Link]

  • Velázquez, A. M., et al. (2005). Synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol. Molbank, M400. Available at: [Link]

  • Xu, S., et al. (2021). Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons. RSC Advances, 11(47), 29690-29701. Available at: [Link]

  • Velázquez, A. M., et al. (2007). Synthesis of 4-bromo-2-thiomorpholin-4-ylmethyl-1-phenol. Molbank, M548. Available at: [Link]

  • Lee, H. M., et al. (2000). Efficient Cross-Coupling Reactions of Aryl Chlorides and Bromides with Phenyl- or Vinyltrimethoxysilane Mediated by a Palladium/Imidazolium Chloride System. Organic Letters, 2(14), 2053-2055. Available at: [Link]

  • Velázquez, A. M., et al. (2005). Synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol. ResearchGate. Available at: [Link]

  • Compare the activation energy to the bond strength for C-Cl or a C-Br bond. (n.d.). Homework.Study.com. Retrieved March 27, 2026, from [Link]

  • Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons. (2021). ResearchGate. Available at: [Link]

  • Buchwald–Hartwig amination. (2023). In Wikipedia. Retrieved from [Link]

  • Mori, Y., et al. (2002). Pd/C as a Reusable Catalyst for the Coupling Reaction of Halophenols and Arylboronic Acids in Aqueous Media. The Journal of Organic Chemistry, 67(8), 2705-2708. Available at: [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Morpholine. (2024). In Wikipedia. Retrieved from [Link]

  • Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a). (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Do you think that the mechanisms for the reaction of Suzuki-Miyaura with aryl iodides, aryl bromides and aryl chlorides are different? (2017). ResearchGate. Retrieved from [Link]

  • Kotha, S., et al. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. Available at: [Link]

  • Sabbadin, D., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. Pharmaceuticals, 13(10), 307. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2010). Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. Chemical Communications, 46(39), 7451-7453. Available at: [Link]

  • Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors. (2022). PMC. Available at: [Link]

  • Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026). Retrieved March 27, 2026, from [Link]

  • Buchwald-Hartwigアミノ化反応は進化し続ける芳香族アミンの合成反応. (2021). とらおの有機化学. Retrieved from [Link]

  • Bond Strengths And Radical Stability. (2013). Master Organic Chemistry. Retrieved from [Link]

  • (E)-4-Bromo-2-[(phenylimino)methyl]phenol: a new polymorph and thermochromism. (2014). ResearchGate. Available at: [Link]

  • Bond Dissociation Energies. (n.d.). University of Toronto. Retrieved March 27, 2026, from [Link]

  • (PDF) 4-Bromo-2-[(phenylimino)methyl]phenol. (2014). ResearchGate. Available at: [Link]

  • Process for producing 4-bromo-2-chlorophenols. (1980). Google Patents.
  • Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides on Sulfur Compounds. (n.d.). Thieme Chemistry. Retrieved from [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Validating the Biological Activity of 4-Bromo-2-morpholinophenol Analogs as PI3K/Akt Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the morpholine and bromophenol scaffolds are privileged structures, appearing in numerous compounds with a wide array of biological activities, from anticancer to anti-inflammatory agents.[1][2][3][4] The 4-Bromo-2-morpholinophenol core, in particular, presents a compelling starting point for developing targeted therapies. The electron-withdrawing nature of the bromine atom and the proven pharmacophoric utility of the morpholine ring suggest a high potential for potent and selective biological interactions.[5][6]

This guide provides a comprehensive, field-proven framework for validating the biological activity of a novel series of 4-Bromo-2-morpholinophenol analogs. As a senior application scientist, my objective is not to provide a rigid protocol but to illuminate the scientific rationale behind a tiered, self-validating experimental workflow. We will operate under the hypothesis that these analogs are designed to inhibit the PI3K/Akt/mTOR signaling pathway, a critical cascade that is frequently dysregulated in human cancers, promoting tumor growth and survival.[7][8][9]

The Strategic Design of an Analog Series for SAR

A robust validation study begins with a well-designed set of compounds. The goal is to systematically probe the structure-activity relationship (SAR), understanding how each modification impacts biological function.[10][11] For our study, we will evaluate a focused set of four analogs against our lead compound.

Compound ID Structure Rationale for Inclusion
LEAD-01 4-Bromo-2-morpholinophenol The parent compound and primary candidate.
ANA-02 2-Morpholinophenol Negative Control: Tests the necessity of the bromine atom for activity.
ANA-03 4-Chloro-2-morpholinophenol Halogen Scan: Probes the effect of halogen electronegativity and size at the C4 position.
ANA-04 4-Bromo-2-(thiomorpholino)phenol Heteroatom Scan: Replaces the morpholine oxygen with sulfur to assess the impact on binding and pharmacokinetics.
ANA-05 4-Bromo-5-methyl-2-morpholinophenol Steric/Electronic Scan: Introduces a methyl group to probe steric hindrance and electronic effects near the core scaffold.

This selection allows us to ask specific questions: Is the halogen essential? Does its identity matter? Is the morpholine oxygen a critical hydrogen bond acceptor? How do adjacent substituents affect activity?

A Tiered Experimental Workflow for Robust Validation

We will employ a tiered approach, starting with a broad assessment of cellular impact and progressively moving towards more specific, mechanism-of-action (MoA) studies. This ensures that resources are focused on the most promising candidates.

G cluster_0 Initial Assessment cluster_1 Mechanism of Action cluster_2 Decision Making a0 Tier 1: Primary Screening a1 Cell Viability Assay (MTT) Determine IC50 Values a0->a1 Analogs with IC50 < 10 µM a2 Identify Potent Cytotoxic / Cytostatic Analogs a1->a2 Analogs with IC50 < 10 µM b0 Tier 2: Target Engagement & MoA a2->b0 Analogs with IC50 < 10 µM b1 Western Blot for p-Akt (Ser473) Confirm On-Target Pathway Inhibition b0->b1 Analogs showing dose-dependent p-Akt reduction b2 Correlate IC50 with Target Modulation b1->b2 Analogs showing dose-dependent p-Akt reduction c0 Tier 3: Lead Prioritization b2->c0 Analogs showing dose-dependent p-Akt reduction c1 Synthesize SAR Insights Select Lead Candidates for Further Study c0->c1

Caption: Tiered workflow for analog validation.
Model System Selection: The Rationale

The choice of a model system is critical for a clear, interpretable readout. We will use the PC-3 human prostate cancer cell line . This line is a well-established model for studying the PI3K/Akt pathway because it lacks the tumor suppressor PTEN.[7][12] PTEN is a natural inhibitor of the PI3K pathway; its absence in PC-3 cells leads to constitutive (constant) activation of Akt, providing a high baseline of phosphorylated Akt (p-Akt) that is ideal for measuring inhibition.[12]

Tier 1: Primary Screening — The MTT Cell Viability Assay

The first step is to determine if our analogs have any effect on cell proliferation or viability. The MTT assay is a reliable, colorimetric method for this purpose.[13] It measures the metabolic activity of cells, which correlates with the number of viable cells. Live cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT salt to purple formazan crystals.[14]

Detailed Protocol: MTT Assay
  • Cell Seeding: Seed PC-3 cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of culture medium. Incubate overnight at 37°C with 5% CO₂ to allow for cell attachment.[15][16]

  • Compound Preparation: Prepare stock solutions of all analogs (LEAD-01, ANA-02 to 05) in DMSO. Create a 2-fold serial dilution series for each compound in culture medium, ranging from 100 µM to ~0.2 µM. Include a "vehicle control" containing only the highest concentration of DMSO used.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for 72 hours.[15]

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[14]

  • Incubation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the MTT to formazan crystals.[16]

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.[16] Allow the plate to stand overnight in the incubator.[14]

  • Data Acquisition: Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm.[14] Use a reference wavelength of >650 nm to correct for background absorbance.

  • Data Analysis: Convert absorbance values to percentage of viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and fit a sigmoidal dose-response curve to calculate the IC50 value (the concentration at which 50% of cell viability is inhibited).

Tier 2: Target Engagement & MoA — Western Blot for p-Akt

After identifying analogs with potent cytotoxic effects (e.g., IC50 < 10 µM), we must confirm that this effect is caused by the intended mechanism—inhibition of the PI3K/Akt pathway. A direct way to measure this is to quantify the levels of phosphorylated Akt (p-Akt) at the Serine 473 residue, a key marker of Akt activation.[17][18] A successful inhibitor should decrease p-Akt levels without significantly affecting the total amount of Akt protein.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PI3K PIP3->PIP2 PTEN PDK1 PDK1 PIP3->PDK1 PTEN PTEN (Tumor Suppressor) pAKT p-Akt (Active) PDK1->pAKT Phosphorylation AKT Akt AKT->pAKT Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) pAKT->Downstream Inhibitor 4-Bromo-2-morpholinophenol Analog (Hypothesized Target) Inhibitor->PI3K

Caption: The PI3K/Akt signaling pathway.
Detailed Protocol: Western Blot for p-Akt (Ser473) and Total Akt
  • Cell Treatment & Lysis: Seed PC-3 cells in 6-well plates and grow to 80-90% confluency. Treat cells with each analog at concentrations corresponding to their 1x and 3x IC50 values for 24 hours. Include an untreated and a vehicle (DMSO) control.

  • Sample Preparation: Harvest the cells and lyse them on ice using a lysis buffer (e.g., RIPA) supplemented with fresh protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of the proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by heating at 95°C and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.[18]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane. Confirm transfer efficiency using Ponceau S staining.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in TBST) to prevent non-specific antibody binding. Avoid milk as a blocking agent, as it can contain phosphoproteins that increase background.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for p-Akt (Ser473) diluted in blocking buffer.[18][19]

  • Secondary Antibody Incubation: Wash the membrane thoroughly with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[19]

  • Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[18]

  • Stripping and Re-probing: To ensure observed changes are not due to loading errors, strip the membrane of the first set of antibodies and re-probe it with a primary antibody for total Akt protein, following the same steps.[18]

  • Data Analysis: Quantify the band intensity for both p-Akt and total Akt using densitometry software. Normalize the p-Akt signal to the total Akt signal for each sample.

Data Interpretation and SAR Synthesis

The ultimate goal is to integrate the data from all tiers to build a clear SAR narrative. The results should be compiled into a single table for easy comparison.

Hypothetical Results Summary
Compound ID Structure Modification Cell Viability IC50 (µM) p-Akt Inhibition at 1x IC50 (vs. Vehicle) SAR Interpretation
LEAD-01 Parent Compound2.565% decreasePotent activity and clear on-target effect. Baseline.
ANA-02 No Bromine45.85% decreaseThe bromine atom is critical for potent biological activity. Its removal leads to a >18-fold loss in potency.
ANA-03 Chloro at C43.160% decreaseActivity is retained. This suggests that a halogen atom with strong electron-withdrawing properties at C4 is the key requirement, not specifically bromine.
ANA-04 Thiomorpholine8.950% decreaseActivity is reduced but still significant. The morpholine oxygen may act as a hydrogen bond acceptor, and replacing it with sulfur weakens this interaction, reducing potency.
ANA-05 Methyl at C515.225% decreaseThe addition of a methyl group significantly reduces activity, likely due to steric hindrance that prevents optimal binding to the target protein.

From this hypothetical data, we can derive powerful insights:

  • The C4-Halogen is Essential: The dramatic loss of activity in ANA-02 confirms the importance of the halogen. The similar potency of ANA-03 suggests this is driven by electronic effects.

  • The Morpholine Oxygen is Important: The reduced potency of ANA-04 indicates the oxygen atom plays a role, possibly in forming a key hydrogen bond within the target's active site.

  • Steric Constraints Exist: The poor performance of ANA-05 suggests the binding pocket around the phenol ring is sterically constrained.

References

  • (2026, January 20). Accelerating kinase drug discovery with validated kinase activity assay kits. Technology Networks. Retrieved from [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Texas Children's Hospital. Retrieved from [Link]

  • (n.d.). MTT (Assay protocol). protocols.io. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. Retrieved from [Link]

  • (2026, January 20). Accelerating kinase drug discovery with validated kinase activity assay kits. Technology Networks. Retrieved from [Link]

  • Tjelmeland, S. (2017). Detection of phosphorylated Akt and MAPK in cell culture assays. MethodsX, 4, 141-151. Retrieved from [Link]

  • Janku, F., Yap, T. A., & Meric-Bernstam, F. (2018). Targeting the PI3K/AKT/mTOR pathway in solid tumors. Expert Opinion on Investigating Drugs, 27(5), 441-451. Retrieved from [Link]

  • Miricescu, D., Totan, A., Stanescu-Spinu, I. I., Badoiu, S. C., Stefani, C., Greabu, M., & Calina, D. (2021). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? International Journal of Molecular Sciences, 22(21), 11542. Retrieved from [Link]

  • Uhl, M., Gsponer, J., & Klotz, U. (2019). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 20(15), 3783. Retrieved from [Link]

  • Kumar, S., & Sharma, P. C. (2022). An updated review on morpholine derivatives with their pharmacological actions. Future Journal of Pharmaceutical Sciences, 8(1), 29. Retrieved from [Link]

  • Pratilas, C. A., & Solit, D. B. (2010). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology, 661, 445-455. Retrieved from [Link]

  • Thorpe, L. M., Yuzugullu, H., & Zhao, J. J. (2015). PI3K in cancer: divergent roles of isoforms, modes of activation and therapeutic targeting. Nature Reviews Cancer, 15(1), 7-24. Retrieved from [Link]

  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]

  • Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Retrieved from [Link]

  • Noorolyai, S., Shajari, N., Baghbani, E., Sadreddini, S., & Baradaran, B. (2019). The PI3K/AKT/mTOR pathway in cancer: a review of the current evidence. Journal of Cellular Physiology, 234(12), 21518-21528. Retrieved from [Link]

  • Lien, E. J., Ren, S., Bui, H. H., & Wang, R. (1999). Quantitative structure-activity relationship analysis of phenolic antioxidants. Free Radical Biology and Medicine, 26(3-4), 285-294. Retrieved from [Link]

  • Liu, X., Wang, Y., & Li, H. (2021). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. RSC Advances, 11(23), 13935-13948. Retrieved from [Link]

  • Celtarys. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Chen, Y., Xiao, H., Zheng, J., & Liang, G. (2015). Structure-Thermodynamics-Antioxidant Activity Relationships of Selected Natural Phenolic Acids and Derivatives: An Experimental and Theoretical Evaluation. PLOS ONE, 10(3), e0121276. Retrieved from [Link]

  • Natella, F., Nardini, M., Di Felice, M., & Scaccini, C. (2000). Phenolic Acids and Derivatives: Studies on the Relationship among Structure, Radical Scavenging Activity, and Physicochemical Parameters. Journal of Agricultural and Food Chemistry, 48(5), 2059-2064. Retrieved from [Link]

  • Wang, W., Li, Y., Liu, Y., Li, Y., & Li, J. (2016). Design, Synthesis and Biological Evaluation of Novel Bromophenol Derivatives Incorporating Indolin-2-One Moiety as Potential Anticancer Agents. Molecules, 21(10), 1338. Retrieved from [Link]

  • Ahmad, M., & Khan, M. A. (2005). Pharmacological activity of morpholino compound. Indian Journal of Pharmacology, 37(4), 253. Retrieved from [Link]

  • International Journal of Health & Medical Research. (2024, October 10). The Chemical Structure and Clinical Significance of Phenolic Compounds. Retrieved from [Link]

  • Singh, S. K., & Kumar, A. (2015). Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation. ACS Medicinal Chemistry Letters, 6(11), 1093-1098. Retrieved from [Link]

  • Iovine, V., O'Hagan, D., & Sladojevich, F. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(15), 2197-2206. Retrieved from [Link]

  • ATAMAN KIMYA. (n.d.). MORPHOLINE (MORFOLİN). Retrieved from [Link]

  • ResearchGate. (2024, October 9). synthesis and biological activity of brominated phenols with lactamomethyl moieties -natural compounds analogues. Retrieved from [Link]

  • Al-Suwaidan, I. A., Alanazi, A. M., Abdel-Aziz, A. A., & El-Azab, A. S. (2022). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Scientific Reports, 12(1), 11484. Retrieved from [Link]

  • Çakmak, O., & Aktaş, A. (2023). Synthesis and Biological Activity of Some Bromophenols and Their Derivatives Including Natural Products. Chemistry & Biodiversity, 20(8), e202300469. Retrieved from [Link]

Sources

A Comparative Guide to the Structural Validation of 4-Bromo-2-morpholinophenol and its Analogs: An X-ray Crystallography Perspective

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a critical, non-negotiable step. It underpins our understanding of structure-activity relationships (SAR), guides lead optimization, and is a cornerstone of intellectual property. This guide provides an in-depth technical comparison of methodologies for validating the structure of 4-Bromo-2-morpholinophenol, with a primary focus on the gold-standard technique: single-crystal X-ray crystallography.

While a definitive, publicly archived crystal structure for 4-Bromo-2-morpholinophenol is not available as of this writing, this guide will leverage the detailed crystallographic data of a closely related analog, 4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol , to illustrate the validation workflow. We will compare this primary data with other related bromophenol derivatives to provide a comprehensive understanding of how subtle chemical changes are manifested in the crystal lattice. Furthermore, we will contextualize the crystallographic data by comparing it with alternative, complementary analytical techniques.

The Imperative of Structural Validation: Beyond a Simple Confirmation

In the synthesis of novel chemical entities, nominal structures are merely hypotheses. Side reactions, unexpected rearrangements, or polymorphism can lead to the isolation of a product different from the one intended. Spectroscopic methods like NMR and Mass Spectrometry are powerful tools for elucidating the connectivity of atoms, but they typically provide time-averaged data on the molecule in solution. X-ray crystallography, by contrast, offers an unparalleled, static snapshot of the molecule's precise atomic arrangement in the solid state, including bond lengths, bond angles, and the all-important intermolecular interactions that dictate macroscopic properties.

This guide will proceed by first detailing the experimental protocol for X-ray crystal structure determination, using our primary analog as a case study. We will then present a comparative analysis of its crystallographic parameters against other related structures. Finally, we will integrate data from other analytical techniques to demonstrate a holistic and self-validating approach to structural confirmation.

Part 1: The Definitive Answer - Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the only technique that can provide a direct, three-dimensional visualization of a molecule's atomic framework. The process, from crystal growth to final structure refinement, is a self-validating system where the quality of the final data is intrinsically linked to the quality of each preceding step.

Experimental Protocol: A Step-by-Step Workflow

The successful determination of a crystal structure is a multi-stage process that demands meticulous execution. The following protocol is representative of a typical workflow for a small organic molecule.

1. Synthesis and Crystallization: The first and often most challenging step is the growth of a high-quality single crystal. For the primary analog, 4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol , a suitable method involves recrystallization from methanol, which yielded colorless crystals suitable for diffraction.[1] Alternative techniques for other molecules include slow evaporation from a saturated solution, vapor diffusion, or liquid-liquid diffusion. The choice of solvent is critical and often requires empirical screening.

2. Data Collection: A suitable single crystal is mounted on a diffractometer. The crystal is cooled, typically to around 153 K, to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern.[1] The instrument, equipped with a radiation source (e.g., Mo Kα), rotates the crystal while bombarding it with X-rays. The diffracted X-rays are captured by a detector, generating a pattern of reflections whose intensities and positions are recorded.

3. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is then solved using direct methods to generate an initial electron density map. From this map, the positions of the atoms can be inferred. This initial model is then refined against the experimental data, a process that iteratively adjusts atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors. The quality of the final refined structure is assessed by metrics such as the R-factor.

Workflow for Single-Crystal X-ray Diffraction

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Structure Determination Synthesis Synthesis of Compound Purification Purification Synthesis->Purification CrystalGrowth Crystal Growth Purification->CrystalGrowth Mounting Mount Crystal CrystalGrowth->Mounting DataCollection X-ray Data Collection Mounting->DataCollection DataProcessing Data Processing & Reduction DataCollection->DataProcessing StructureSolution Structure Solution (Direct Methods) DataProcessing->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement Validation Validation & CIF Generation StructureRefinement->Validation FinalStructure FinalStructure Validation->FinalStructure Final Structure

Caption: A generalized workflow for single-crystal X-ray crystallography.

Comparative Crystallographic Data

The power of crystallography lies not just in determining a single structure, but in comparing related structures to understand the impact of chemical modifications. Below is a comparison of the key crystallographic parameters for our primary analog and a related Schiff base, 4-Bromo-2-[(phenylimino)methyl]phenol .[2]

Parameter4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol[1]4-Bromo-2-[(phenylimino)methyl]phenol[2]
Chemical Formula C₁₄H₁₅BrN₂O₂SC₁₃H₁₀BrNO
Molecular Weight 355.25 g/mol 276.13 g/mol
Crystal System MonoclinicOrthorhombic
Space Group P 2₁/cPca2₁
a (Å) 12.026 (2)12.353 (3)
b (Å) 8.3448 (17)4.5092 (9)
c (Å) 14.279 (3)19.778 (4)
β (°) ** 91.98 (3)90
Volume (ų) **1432.1 (5)1101.7 (4)
Z 44
Temperature (K) 153298

Analysis of Crystallographic Data:

The data clearly shows that even with the core 4-bromophenol moiety being similar, the different substituents lead to entirely different crystal packing arrangements, as evidenced by the different crystal systems and space groups. The presence of the bulkier and more flexible morpholinyl-thiazole group in our primary analog results in a larger unit cell volume compared to the more planar Schiff base.[1][2]

In the structure of 4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol , a notable feature is the dihedral angle of 23.46° between the thiazole and phenolic rings, which is attributed to the steric hindrance from the methyl group.[1] This type of conformational detail is inaccessible through standard spectroscopic techniques. Additionally, a strong intramolecular O—H···N hydrogen bond is observed.[1] Similarly, the Schiff base analog also exhibits a strong intramolecular O-H···N hydrogen bond, which contributes to the planarity of the molecule.[2]

Part 2: A Holistic Approach - Comparison with Other Analytical Techniques

While X-ray crystallography provides the definitive solid-state structure, a comprehensive validation strategy involves corroborating this data with other analytical techniques. This multi-faceted approach ensures that the structure is consistent across different physical states and provides a more complete picture of the molecule's properties.

Logical Flow for Integrated Structural Validation

G cluster_techniques Analytical Techniques cluster_data Derived Information Compound Synthesized Compound (4-Bromo-2-morpholinophenol Analog) Xray X-ray Crystallography (Solid State) Compound->Xray NMR NMR Spectroscopy (¹H, ¹³C) (Solution State) Compound->NMR MS Mass Spectrometry (Molecular Weight) Compound->MS IR IR Spectroscopy (Functional Groups) Compound->IR Structure3D 3D Atomic Coordinates Bond Lengths/Angles Intermolecular Interactions Xray->Structure3D Connectivity Atom Connectivity Chemical Environment NMR->Connectivity MolWeight Molecular Formula Isotopic Pattern MS->MolWeight FuncGroups Vibrational Modes (O-H, C-N, C-Br) IR->FuncGroups ValidatedStructure Validated Structure Structure3D->ValidatedStructure Connectivity->ValidatedStructure MolWeight->ValidatedStructure FuncGroups->ValidatedStructure

Caption: An integrated workflow for comprehensive structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. For a compound like 4-Bromo-2-morpholinophenol, ¹H and ¹³C NMR would provide key information:

  • ¹H NMR: Would show distinct signals for the aromatic protons, the morpholine protons, and the phenolic hydroxyl proton. The splitting patterns and coupling constants of the aromatic protons would confirm the substitution pattern on the benzene ring.

  • ¹³C NMR: Would indicate the number of unique carbon atoms in the molecule, confirming the presence of the brominated aromatic ring and the morpholine moiety.

For the related compound 4-bromo-2-thiomorpholin-4-ylmethyl-1-phenol , the ¹H NMR spectrum clearly shows a singlet for the hydroxyl proton at 10.69 ppm, and distinct signals for the aromatic protons and the thiomorpholine and methylene protons.[3] The ¹³C NMR spectrum further corroborates the structure with signals corresponding to all the unique carbon atoms.[3]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound, which is a crucial piece of evidence for its molecular formula. High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to predict the elemental composition. For a bromine-containing compound, the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be a definitive diagnostic feature. For instance, the FAB-MS data for 4-bromo-2-thiomorpholin-4-ylmethyl-1-phenol shows a signal for the M+1 ion, consistent with its molecular weight.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For 4-Bromo-2-morpholinophenol, key vibrational bands would include:

  • A broad O-H stretch for the phenol group.

  • C-O stretching for the phenol.

  • C-N stretching for the morpholine group.

  • Aromatic C=C stretching.

  • C-Br stretching in the fingerprint region.

In the IR spectrum of the related Schiff base, 4-Bromo-2-[(phenylimino)methyl]phenol , a strong band at 1614 cm⁻¹ corresponds to the C=N stretching of the imine group, confirming its formation.[2]

Conclusion

The structural validation of a novel compound like 4-Bromo-2-morpholinophenol is a process of accumulating corroborating evidence from multiple, independent analytical techniques. While NMR, MS, and IR spectroscopy can build a strong case for a proposed structure, single-crystal X-ray diffraction remains the unambiguous arbiter of the three-dimensional atomic arrangement in the solid state.

By using the detailed crystallographic data of a close analog, 4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol , we have demonstrated the rigorous workflow and the richness of information that this technique provides—from precise bond angles to the subtle interplay of intermolecular forces.[1] The comparison with other bromophenol derivatives further highlights how minor changes in molecular structure can lead to significant differences in crystal packing. For any research program in chemistry or drug development, this integrated approach of combining crystallographic data with spectroscopic evidence is not just best practice; it is essential for ensuring scientific integrity and accelerating discovery.

References

  • Bahrin, L. G., Hrib, C. G., & Birsa, L. M. (2013). 4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol. Acta Crystallographica Section E: Crystallographic Communications, 69(7), o1170. [Link]

  • Yan, X.-X., Lu, L.-P., & Zhu, M.-L. (2014). 4-Bromo-2-[(phenylimino)methyl]phenol. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o793. [Link]

  • Yan, X.-X., Lu, L.-P., & Zhu, M.-L. (2014). 4-Bromo-2-[(phenylimino)methyl]phenol. Acta Crystallographica Section E: Structure Reports Online, 70(7), o793. [Link]

  • Anonymous. (2007). Synthesis of 4-bromo-2-thiomorpholin-4-ylmethyl-1-phenol. Molbank, 2007(4), M548. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 4-Bromo-2-morpholinophenol

Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and Handling Guide: 4-Bromo-2-morpholinophenol (CAS: 56872-48-1)

As a building block in advanced drug development and synthetic chemistry, 4-Bromo-2-morpholinophenol presents a unique convergence of chemical hazards. To handle this compound safely, laboratory personnel must move beyond generic safety data sheets and understand the mechanistic causality behind its toxicity.

This guide provides a self-validating, step-by-step operational framework for researchers, ensuring that safety protocols scale with the specific structural risks of this halogenated morpholine derivative.

Structural Hazard Profiling & Causality

The hazard profile of 4-Bromo-2-morpholinophenol is dictated by its three distinct functional moieties. Understanding why this compound is dangerous is the first step in designing an effective defense.

  • The Phenol Core (Systemic Toxicity): Phenols are highly corrosive and possess a unique ability to rapidly penetrate the stratum corneum (the outer layer of skin). Once absorbed, they denature cellular proteins and can cause severe systemic toxicity, leading to central nervous system depression and hepatic/renal failure[1].

  • The Morpholine Ring (Corrosivity & Skin Absorption): Morpholine derivatives are highly basic and corrosive. They carry a strict OSHA "skin notation" because they can be absorbed through the skin in systemically toxic amounts[2],[3]. Furthermore, undiluted morpholine components cause severe, often irreversible, corneal necrosis upon eye contact[4],[5].

  • The Bromine Substituent (Lipophilicity & Aquatic Toxicity): The addition of a heavy halogen (bromine) to the phenol ring significantly increases the compound's octanol-water partition coefficient ( logKow​ ). This enhanced lipophilicity accelerates its permeation through lipid bilayers (like human skin and standard nitrile gloves) and renders it highly toxic to aquatic organisms, requiring strict environmental isolation[6],[7].

Quantitative Hazard & Exposure Matrix

To establish baseline safety thresholds, the following table synthesizes the quantitative exposure limits and mechanistic hazards associated with the compound's structural components.

Component MoietyPrimary HazardExposure Limit / ThresholdCausality / Mechanism
Phenol Core Corrosive, Systemic ToxicityIDLH: 250 ppm (Phenol base)Rapid dermal absorption; denatures cellular proteins and causes systemic organ damage[1].
Morpholine Ring Skin Absorption, Eye NecrosisOSHA PEL: 20 ppm (70 mg/m³)High pH causes saponification of cellular lipids; severe corneal damage[5],[2].
Bromine Substituent Aquatic Toxicity, LipophilicityWater Quality Limit: <50 µg/LHalogenation increases lipophilicity, enhancing bioaccumulation and skin permeation[6],[7].

Personal Protective Equipment (PPE) Specifications

Standard laboratory PPE is insufficient for handling halogenated phenols. The following self-validating PPE system must be employed:

  • Hand Protection: Use heavy-weight (8 mil) Butyl rubber or Neoprene gloves. Do not use standard nitrile gloves. Causality: The brominated phenol ring acts as a non-polar solvent that rapidly permeates thin nitrile barriers[8],[9]. Double-gloving is mandatory for primary handling[8].

  • Eye & Face Protection: Chemical splash goggles paired with a full-face shield. Causality: The morpholine moiety poses a severe risk of permanent blindness upon contact[4].

  • Respiratory Protection: All open handling must occur within a certified chemical fume hood. If engineering controls fail, a NIOSH-approved respirator with organic vapor cartridges is required[10].

  • Body Protection: A flame-retardant lab coat overlaid with an impervious chemical apron (polyethylene or neoprene)[9].

Self-Validating Operational Workflows

Protocol A: Weighing and Reaction Setup

This protocol minimizes aerosolization and prevents cross-contamination of the highly lipophilic powder.

  • Pre-Operational Validation: Verify that the chemical fume hood face velocity is actively reading between 80–100 feet per minute (fpm). Ensure an emergency eyewash station is within 10 seconds of the workspace[9].

  • Workspace Preparation: Line the fume hood surface with chemical-absorbent, plastic-backed bench paper. This contains micro-spills and prevents the halogenated compound from embedding into the stainless steel or epoxy surface.

  • Secondary Containment: Tare a secondary containment vessel (e.g., a large glass beaker) on the analytical balance inside the fume hood.

  • Material Transfer: Using a static-free, grounded spatula, transfer the 4-Bromo-2-morpholinophenol into the pre-weighed reaction flask. Causality: Static discharge can aerosolize fine brominated powders, increasing inhalation risk.

  • Sealing and Transport: Seal the reaction flask with a secure septum before removing it from the weighing area. If transporting the flask across the laboratory, place it inside a shatter-proof secondary carrier[9].

Protocol B: Dermal Exposure Emergency Response (The PEG Protocol)

Standard water-based decontamination is dangerous when dealing with phenols. Do not immediately rinse with water. Water expands the surface area of the lipophilic compound without dissolving it, exacerbating the burn[8].

  • Immediate Action: Remove all contaminated clothing immediately[11].

  • Solvent Application: Liberally apply low-molecular-weight Polyethylene Glycol () directly to the affected skin[8]. Causality: PEG effectively solubilizes the halogenated phenol, chemically lifting it out of the stratum corneum.

  • Mechanical Removal: Gently wipe away the PEG with dry gauze. Repeat the application and wiping process continuously for at least 15 minutes, or until the phenolic odor is completely gone[8].

  • Final Rinse: Only after thorough PEG decontamination should the area be rinsed with lukewarm water[8]. Seek immediate medical attention.

Spill Response & Halogenated Waste Disposal

G Start Pre-Operation Validation Verify Fume Hood & PPE Weighing Material Handling Weighing & Transfer Start->Weighing Reaction Reaction Execution (Inert Atmosphere) Weighing->Reaction Spill Exposure/Spill Detected? Weighing->Spill Reaction->Spill Disposal Waste Segregation (Halogenated Organic Waste) Reaction->Disposal Decon Dermal: Apply PEG 300/400 Spill: Universal Binder Spill->Decon Yes Decon->Disposal

Figure 1: Operational workflow and emergency response matrix for 4-Bromo-2-morpholinophenol.

  • Spill Containment: Do not sweep dry powder, as this generates toxic dust[12]. Cover the spill with a universal non-combustible binder or dry sand[11]. Use non-sparking tools to collect the absorbed material into a sealable container.

  • Waste Segregation: 4-Bromo-2-morpholinophenol must be strictly segregated from general organic waste. It must be collected in clearly labeled Halogenated Organic Waste containers[8]. Causality: Mixing halogenated waste with non-halogenated solvents during incineration can lead to the formation of highly toxic dioxins and furans.

References

  • . National Research Council (US) Committee on Prudent Practices in the Laboratory. Washington (DC): National Academies Press (US); 2011.

  • . Wayne State University, Office of Environmental Health and Safety. 3.. University of Michigan, Environment, Health & Safety.

  • . Centers for Disease Control and Prevention (CDC), National Institute for Occupational Safety and Health. 5.. Centers for Disease Control and Prevention (CDC).

  • . Agency for Toxic Substances and Disease Registry (ATSDR).

  • . Ministry of Environment, Government of British Columbia.

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。